Prenalterol Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
61260-05-7 |
|---|---|
Molecular Formula |
C12H20ClNO3 |
Molecular Weight |
261.74 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |
InChI |
InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |
InChI Key |
WDXYIFGETVGLBZ-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |
Other CAS No. |
61260-05-7 |
Related CAS |
57526-81-5 (Parent) |
Synonyms |
A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Prenalterol Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol (B117765) hydrochloride is a sympathomimetic agent with a significant history in cardiovascular research and clinical investigation. Classified as a selective partial agonist for the β1-adrenergic receptor, its mechanism of action is centered on the modulation of cardiac function. This technical guide provides an in-depth exploration of the molecular and physiological effects of prenalterol, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the core signaling pathways. While prenalterol exhibits a clear preference for the β1-adrenergic receptor over the β2 subtype, specific binding affinity values (Ki/Kd) are not consistently reported in the available scientific literature. This document synthesizes the existing knowledge to serve as a comprehensive resource for professionals in drug development and cardiovascular research.
Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism
Prenalterol's primary mechanism of action is its function as a partial agonist at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[1] This selectivity is a key feature, distinguishing it from non-selective beta-agonists like isoproterenol (B85558).[2][3] As a partial agonist, prenalterol binds to the β1-receptor and elicits a response that is submaximal compared to a full agonist. This property is also referred to as intrinsic sympathomimetic activity (ISA).[4] The degree of ISA can vary depending on the tissue and the density of β-adrenergic receptors.[4]
The binding of prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This interaction promotes the coupling of the receptor to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological effects of the drug.
Signaling Pathway Diagram
Caption: Signaling pathway of prenalterol hydrochloride.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its potency and physiological effects.
In Vitro Potency of Prenalterol
| Parameter | Tissue/System | Species | Value | Reference |
| pD2 | Rat Right Atrium (β1) | Rat | 8.0 | [5] |
| pD2 | Rat Uterus (β2) | Rat | 7.7 | [5] |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Intrinsic Sympathomimetic Activity (ISA) of Prenalterol
| Tissue | Species | ISA (relative to Isoproterenol) | Reference |
| Anesthetized Cat (Chronotropic) | Cat | 88% | [6] |
| Anesthetized Cat (Inotropic) | Cat | 76% | [6] |
| Rat Right Atrium | Rat | 82% | [5] |
| Rat Uterus | Rat | 94% | [5] |
Hemodynamic Effects of Intravenous Prenalterol in Humans
| Parameter | Patient Population | Dose | Change from Baseline |
| Cardiac Output | Chronic Heart Failure | 5 mg infusion | +1.4 L/min |
| Left Ventricular dP/dt (max) | Coronary Heart Disease | 0.5-2.5 µg/kg | +33% |
| Pre-ejection Period | Coronary Heart Disease | 0.5-2.5 µg/kg | -28% |
| PEP/LVET Ratio | Coronary Heart Disease | 0.5-2.5 µg/kg | -21% |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of prenalterol.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the affinity (Ki) of prenalterol for β1- and β2-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., cardiac ventricular muscle for β1, lung tissue for β2) are homogenized and centrifuged to isolate a membrane fraction rich in the receptors of interest. Protein concentration of the membrane preparation is determined.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled prenalterol.
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of prenalterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
Objective: To determine the efficacy of prenalterol in activating adenylyl cyclase.
General Protocol:
-
Membrane Preparation: Similar to the binding assay, a membrane preparation containing the β-adrenergic receptor, Gs protein, and adenylyl cyclase is prepared.
-
Reaction Mixture: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (to maintain ATP levels), a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP (required for G-protein activation).
-
Stimulation: Varying concentrations of prenalterol are added to the reaction mixture to stimulate adenylyl cyclase activity.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30-37°C).
-
Termination: The reaction is stopped, typically by adding a solution containing EDTA and boiling.
-
cAMP Quantification: The amount of cAMP produced is measured, often using a competitive binding assay with a labeled cAMP analog or by radioimmunoassay (RIA).
-
Data Analysis: The concentration of prenalterol that produces 50% of the maximal stimulation (EC50) is determined to quantify its potency and efficacy.
Physiological Effects
The primary physiological consequence of prenalterol's mechanism of action is the stimulation of cardiac function.
-
Positive Inotropic Effect: By increasing intracellular cAMP and subsequent phosphorylation of proteins involved in calcium handling (e.g., L-type calcium channels and phospholamban), prenalterol enhances myocardial contractility. This leads to an increase in stroke volume and cardiac output.
-
Positive Chronotropic Effect: Prenalterol increases heart rate by acting on the β1-adrenergic receptors in the sinoatrial (SA) node, accelerating the rate of depolarization. However, in clinical settings, the chronotropic effect is often less pronounced than the inotropic effect.[2]
Conclusion
This compound acts as a selective partial agonist at β1-adrenergic receptors, leading to the activation of the adenylyl cyclase-cAMP-PKA signaling cascade. This results in positive inotropic and chronotropic effects on the heart. While its selectivity for the β1-receptor is well-established, a notable gap in the publicly available literature is the lack of specific binding affinity (Ki/Kd) values. The quantitative data on its potency and intrinsic sympathomimetic activity, however, provide valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology. The experimental protocols outlined in this guide serve as a foundation for further investigation into the nuanced pharmacology of prenalterol and similar compounds.
References
- 1. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselectivity of prenalterol and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the hemodynamic effects of prenalterol and isoprenaline in patients with complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic sympathomimetic activity of the partial agonist prenalterol in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiostimulatory effects of prenalterol, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenalterol Hydrochloride: A Technical Guide to its Core Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor partial agonist.[1][2] Its primary function is to serve as a cardiac stimulant, exerting a positive inotropic effect on the myocardium. This action leads to an increase in cardiac contractility and stroke volume, making it a subject of investigation for the management of acute heart failure and low-output syndromes.[2][3][4] This technical guide provides an in-depth overview of Prenalterol hydrochloride's core function, its mechanism of action through the β1-adrenergic signaling pathway, a summary of its hemodynamic effects from clinical studies, and an outline of the experimental protocols used in its evaluation.
Primary Function and Mechanism of Action
This compound's principal role is the selective stimulation of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5] As a partial agonist, it mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these receptors, but with a lower intrinsic activity.[6] This targeted action on the heart muscle leads to an increase in myocardial contractility, a physiological effect known as positive inotropy.[2]
The binding of Prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[5][7] This signaling pathway is crucial for modulating cardiac function.
The β1-Adrenergic Signaling Pathway
The activation of the β1-adrenergic receptor by an agonist like Prenalterol triggers the following signaling cascade:
Caption: β1-Adrenergic Receptor Signaling Pathway Activated by Prenalterol.
This signaling cascade ultimately leads to an increase in intracellular calcium levels, which enhances the interaction of myocardial contractile proteins (actin and myosin), resulting in a more forceful contraction of the heart muscle.
Quantitative Data from Clinical and Preclinical Studies
Numerous studies have been conducted to quantify the hemodynamic effects of this compound in both healthy individuals and patients with cardiac conditions. The following tables summarize key quantitative findings from a selection of these studies.
Table 1: Hemodynamic Effects of Intravenous Prenalterol in Patients with Heart Failure
| Parameter | Baseline (Mean ± SD) | Post-Prenalterol (Mean ± SD) | Percentage Change | p-value | Reference |
| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.6 ± 0.6 | +36.8% | <0.01 | [8] |
| Stroke Volume Index (mL/m²) | 24 ± 5 | 30 ± 7 | +25.0% | <0.001 | [8] |
| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | +11.1% | <0.05 | [9] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1702 ± 350 | 1260 ± 280 | -26.0% | <0.001 | [8] |
Table 2: Hemodynamic Effects of Oral Prenalterol in Patients with Chronic Heart Failure
| Parameter | Control (Mean ± SD) | 1 Month Oral Prenalterol (Mean ± SD) | p-value | Reference |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | <0.01 | [3] |
| Left Ventricular End-Systolic Dimension (cm) | 4.9 ± 0.6 | 4.6 ± 0.7 | <0.05 | [3] |
| Treadmill Exercise Duration (s) | 385 ± 120 | 450 ± 135 | <0.05 | [3] |
Experimental Protocols
The following sections outline the general methodologies employed in key experiments to evaluate the function of this compound. It is important to note that specific details may vary between studies, and for full replication, consulting the original publications is recommended.
In Vivo Hemodynamic Studies in Humans
Objective: To assess the effects of Prenalterol on cardiac function in human subjects.
Methodology: Swan-Ganz Catheterization for Cardiac Output Measurement
-
Catheter Insertion: A Swan-Ganz thermodilution catheter is typically inserted percutaneously into a large central vein (e.g., internal jugular, subclavian, or femoral) and advanced through the right atrium, right ventricle, and into the pulmonary artery.[10][11][12]
-
Thermodilution Principle: A known volume of a cold injectate (e.g., 10 mL of 5% dextrose in water or saline) is rapidly injected into the right atrium through a proximal port of the catheter.[12]
-
Temperature Measurement: A thermistor at the distal tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold injectate mixes with the blood.[10]
-
Cardiac Output Calculation: A cardiac output computer is connected to the catheter and calculates the cardiac output based on the temperature change over time using the Stewart-Hamilton equation.[11]
-
Measurements: Hemodynamic parameters such as cardiac output, pulmonary artery pressure, and central venous pressure are recorded at baseline and at various time points after the administration of Prenalterol.[13]
Caption: Workflow for Cardiac Output Measurement using a Swan-Ganz Catheter.
In Vitro Studies on Cardiac Tissue
Objective: To investigate the direct effects of Prenalterol on cardiac muscle contractility and its underlying biochemical mechanisms.
Methodology: Adenylate Cyclase Activity Assay
-
Tissue Preparation: Cardiac tissue (e.g., from animal models) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction containing the β1-adrenergic receptors and associated enzymes.[14][15]
-
Incubation: The membrane preparation is incubated with a reaction mixture containing ATP (the substrate for adenylate cyclase), magnesium ions (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., theophylline), and varying concentrations of Prenalterol.[14][16]
-
Reaction Termination: The enzymatic reaction is stopped after a specific time by methods such as boiling or adding a stop solution.[16]
-
cAMP Quantification: The amount of cyclic AMP (cAMP) produced is quantified using various techniques, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorometric assays.[14][17]
-
Data Analysis: The adenylate cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. This allows for the determination of the dose-response relationship of Prenalterol on adenylate cyclase activation.[16]
Conclusion
This compound's primary function as a selective β1-adrenergic receptor partial agonist translates to a positive inotropic effect on the heart. This is achieved through the canonical Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to increased myocardial contractility. Clinical and preclinical studies have consistently demonstrated its ability to improve hemodynamic parameters in conditions of cardiac stress. The experimental protocols outlined in this guide provide a foundational understanding of the methodologies used to elucidate the pharmacodynamic profile of this compound. Further research and access to detailed historical study protocols may provide even greater insight into the nuanced effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prenalterol - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hemodynamic actions of prenalterol in severe congestive heart failure due to chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term hemodynamic effects of prenalterol in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]
- 13. researchgate.net [researchgate.net]
- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochemistry of adenylate cyclase. Quantitative analysis of the effect of cytochemical procedures on adenylate cyclase in heart tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Prenalterol: A Selective β1-Adrenergic Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol (B117765) is a selective partial agonist for the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue. Its selectivity confers a targeted inotropic effect on the heart, increasing contractility with a comparatively lower chronotropic effect than non-selective β-agonists. This technical guide provides an in-depth overview of prenalterol's pharmacological profile, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the molecular mechanisms are provided to support further research and drug development efforts in the field of cardiovascular pharmacology.
Introduction
β1-adrenergic receptors are critical regulators of cardiac function. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). While full agonists at the β1-AR can provide robust cardiac stimulation, their use can be associated with significant side effects, including tachycardia and potential arrhythmogenesis.
Prenalterol, as a partial agonist, offers a more nuanced approach. By selectively targeting β1-ARs and eliciting a submaximal response compared to full agonists like isoproterenol (B85558), it has been investigated for its therapeutic potential in conditions such as chronic heart failure.[1][2][3][4][5][6] This guide delves into the core pharmacological characteristics of prenalterol, providing the detailed data and methodologies required for its scientific evaluation.
Pharmacological Profile of Prenalterol
The pharmacological activity of prenalterol is defined by its binding affinity (Ki), functional potency (EC50), and intrinsic activity (α) at β-adrenergic receptor subtypes.
Quantitative Data
The following tables summarize the key pharmacological parameters of prenalterol in comparison to the non-selective full agonist, isoproterenol.
| Compound | Receptor | pD2 | Intrinsic Activity (vs. Isoproterenol) | Tissue/Cell Line | Reference |
| Prenalterol | β1-AR | 8.0 | 0.82 | Rat Right Atrium | [3][7] |
| β2-AR | 7.7 | 0.94 | Progesterone-pretreated Rat Uterus | [3][7] | |
| Isoproterenol | β1-AR | 9.1 | 1.00 | Rat Right Atrium | [3][7] |
| β2-AR | 9.1 | 1.00 | Progesterone-pretreated Rat Uterus | [3][7] |
Note: pD2 is the negative logarithm of the EC50 value.
Signaling Pathways
Activation of the β1-adrenergic receptor by prenalterol initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein dependent) and non-canonical (G-protein independent) pathways.
Canonical Gαs-cAMP Signaling Pathway
The classical signaling pathway for β1-AR involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[8][9] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately increase intracellular calcium levels and enhance cardiac contractility.
Non-Canonical β-Arrestin Signaling Pathway
Recent evidence has highlighted the importance of G-protein independent signaling pathways mediated by β-arrestins.[7][8][10][11] Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the β1-AR. This not only desensitizes G-protein signaling but also initiates a separate signaling cascade, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of the mitogen-activated protein kinase (MAPK) pathway, which has been implicated in cardioprotective effects.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of prenalterol for β1- and β2-adrenergic receptors using the non-selective antagonist [3H]dihydroalprenolol ([3H]DHA).[12][13][14][15][16]
Materials:
-
Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or cardiac tissue).
-
[3H]dihydroalprenolol ([3H]DHA)
-
Unlabeled prenalterol
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Non-specific binding control (e.g., high concentration of propranolol)
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to express the target receptors. Homogenize in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer or unlabeled propranolol (B1214883) (for non-specific binding).
-
50 µL of various concentrations of unlabeled prenalterol.
-
50 µL of a fixed concentration of [3H]DHA (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of prenalterol to generate a competition curve.
-
Determine the IC50 value (the concentration of prenalterol that inhibits 50% of [3H]DHA binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol measures the ability of prenalterol to stimulate the production of cAMP, providing a functional measure of its agonistic activity.[17][18]
Materials:
-
Whole cells expressing β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Prenalterol
-
Isoproterenol (as a positive control/full agonist)
-
Forskolin (optional, to potentiate the signal)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of prenalterol or isoproterenol to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay as per the kit protocol.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log concentration of prenalterol to generate a dose-response curve.
-
Determine the EC50 value (the concentration of prenalterol that produces 50% of its maximal response).
-
Calculate the intrinsic activity (α) by comparing the maximal response of prenalterol to that of the full agonist, isoproterenol.
-
In Vivo Studies in Heart Failure Models
The therapeutic potential of prenalterol has been investigated in various animal models of heart failure, as well as in clinical trials with patients.[4][6][9]
Common Animal Models:
-
Myocardial Infarction (MI) Model: Typically induced in rodents (rats or mice) by ligation of the left anterior descending (LAD) coronary artery. This model mimics the cardiac remodeling and dysfunction seen after a heart attack.
-
Pressure Overload Model: Created by transverse aortic constriction (TAC) in rodents, leading to cardiac hypertrophy and subsequent heart failure.
-
Chemically-Induced Cardiomyopathy: Administration of cardiotoxic agents like doxorubicin (B1662922) can induce a model of dilated cardiomyopathy.
Typical Experimental Design:
-
Induction of Heart Failure: The chosen model of heart failure is induced in the animals.
-
Treatment Protocol: After a period of disease development, animals are treated with prenalterol (e.g., via osmotic mini-pumps for continuous infusion or daily injections) or a vehicle control.
-
Functional Assessment: Cardiac function is assessed at baseline and at various time points during treatment using techniques such as:
-
Echocardiography: To measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.
-
Hemodynamic Monitoring: Using pressure-volume catheters to directly measure cardiac pressures, volumes, and contractility indices (e.g., dP/dtmax).
-
-
Histological and Molecular Analysis: At the end of the study, hearts are harvested for analysis of fibrosis, hypertrophy, apoptosis, and changes in gene and protein expression related to cardiac function and signaling pathways.
Conclusion
Prenalterol's profile as a selective β1-adrenergic receptor partial agonist makes it a valuable tool for cardiovascular research and a subject of interest for therapeutic development. Its ability to provide inotropic support with potentially fewer chronotropic side effects compared to full agonists warrants further investigation. The detailed pharmacological data, signaling pathway information, and experimental protocols provided in this guide are intended to facilitate a deeper understanding of prenalterol's mechanism of action and to support ongoing research into its potential clinical applications in heart failure and other cardiovascular diseases.
References
- 1. Beta-Arrestin-Mediated Signaling in the Heart [jstage.jst.go.jp]
- 2. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of i.v. prenalterol in patients with severe cardiac failure at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous and oral prenalterol in congestive heart failure. Effects on systemic and coronary hemodynamics and myocardial catecholamine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-arrestin-biased agonism of β-adrenergic receptor regulates Dicer-mediated microRNA maturation to promote cardioprotective signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prenalterol in cardiogenic shock following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Arrestin1-Biased β1-Adrenergic Receptor Signaling Regulates MicroRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding. | Semantic Scholar [semanticscholar.org]
- 15. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Prenalterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol (B117765) hydrochloride is a synthetic sympathomimetic amine, recognized primarily for its activity as a selective β1-adrenergic receptor partial agonist.[1] This property confers upon it positive inotropic effects on the heart, leading to its investigation as a cardiotonic agent in the management of conditions such as heart failure.[2][3] Chemically, it is the hydrochloride salt of Prenalterol. This guide provides a comprehensive overview of the chemical and physical properties of Prenalterol hydrochloride, its pharmacological action, and detailed experimental protocols for its analysis.
Chemical and Physical Properties
Table 1: Chemical and Physical Data for Prenalterol and this compound
| Property | Value | Source |
| IUPAC Name | 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride | [1] |
| Synonyms | Prenalterol HCl, CGP 7760B, H 133/22 | [1] |
| CAS Number | 61260-05-7 | [1] |
| Molecular Formula | C₁₂H₂₀ClNO₃ | [1] |
| Molecular Weight | 261.74 g/mol | [1] |
| Melting Point | 127-128°C (for Prenalterol base) | |
| Solubility (Water) | 2.61 mg/mL (Predicted) | |
| pKa (Strongest Acidic) | 10.11 (Predicted) | |
| pKa (Strongest Basic) | 9.47 (Predicted) |
Chemical Structure
The chemical structure of this compound is presented below. The molecule contains a chiral center, with the (S)-enantiomer being the active form.
Caption: Chemical Structure of this compound.
Experimental Protocols
Several analytical methods have been developed for the determination of this compound in pharmaceutical formulations and biological fluids.
Spectrofluorimetric Determination
A highly sensitive spectrofluorimetric method has been reported for the quantification of this compound.[4]
Principle: This method is based on the reaction of the nitroso-derivative of this compound with 2-cyanoacetamide (B1669375) in the presence of ammonia (B1221849) to produce a fluorescent compound.[4]
Methodology:
-
Derivatization: React a known amount of the sample containing this compound with a solution of sodium nitrite (B80452) in an acidic medium to form the nitroso-derivative.
-
Fluorophore Formation: Add 2-cyanoacetamide and ammonia to the solution to induce the formation of a fluorescent product.
-
Measurement: Measure the fluorescence intensity at an emission wavelength of 440 nm after excitation at 368 nm.[4]
-
Quantification: The fluorescence intensity is directly proportional to the concentration of this compound in the sample over a specific range (e.g., 0.1-2.8 µg/mL).[4]
Caption: Workflow for Spectrofluorimetric Determination.
Polarographic Determination
A polarographic method has also been described for the determination of this compound.[5]
Principle: This method involves the electrochemical reduction of a derivative of this compound at a dropping mercury electrode.[5]
Methodology:
-
Derivatization: Treat the sample with nitrous acid to form a reducible derivative.
-
Polarographic Analysis: In a Britton-Robinson buffer at pH 5, the derivative produces a well-defined diffusion-controlled cathodic wave.[5]
-
Measurement: Measure the limiting current, which is proportional to the concentration of the derivative.
-
Quantification: A linear relationship between the limiting current and concentration is observed over the range of 0.015-0.15 mM.[5]
Pharmacology and Signaling Pathway
This compound is a partial agonist with selectivity for the β1-adrenergic receptor.[2] This selectivity is the basis for its primary pharmacological effects on the heart, where it exerts a positive inotropic effect, increasing the force of myocardial contraction.
Mechanism of Action
As a β1-adrenergic receptor agonist, Prenalterol mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these specific receptors, which are predominantly located in cardiac tissue. The binding of Prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Signaling Pathway
The activation of the β1-adrenergic receptor by Prenalterol leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, which ultimately results in an increased influx of calcium into the cardiac myocytes and enhanced contractility.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Conclusion
This compound is a well-characterized β1-adrenergic receptor partial agonist with significant cardiotonic effects. This guide has summarized its key chemical and physical properties, detailed established analytical protocols for its quantification, and provided an in-depth look at its mechanism of action through the β1-adrenergic signaling pathway. While specific experimental data for some of its physical properties remain elusive in publicly available literature, the information presented here offers a robust foundation for researchers, scientists, and drug development professionals working with this compound.
References
- 1. This compound | C12H20ClNO3 | CID 43590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectrofluorimetric determination of this compound in pharmaceutical preparations and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polarographic determination of this compound through treatment with nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Selective Beta-1 Adrenergic Agonism: A Technical Deep Dive into the Early Research and Discovery of Prenalterol
Abstract
This technical guide provides a comprehensive overview of the seminal research and discovery of prenalterol (B117765), a pioneering selective beta-1 adrenergic receptor partial agonist. Developed in the late 1970s and early 1980s by researchers at the Swedish pharmaceutical company AB Hässle, prenalterol marked a significant advancement in the quest for cardiotonic agents with a more favorable safety profile than existing non-selective beta-agonists. This document delves into the initial synthesis, the key in vitro and in vivo experiments that elucidated its mechanism of action, and the early clinical studies that defined its hemodynamic effects. Detailed experimental protocols, quantitative data from foundational studies, and visualizations of the signaling pathways and experimental workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the foundational science behind prenalterol.
Introduction: The Quest for Cardiac Selectivity
The landscape of cardiovascular pharmacology in the mid-20th century was dominated by potent but non-selective adrenergic agonists like isoprenaline. While effective in increasing cardiac contractility, their utility was often limited by pronounced chronotropic effects (increased heart rate) and peripheral vasodilation, mediated by beta-2 adrenergic receptors. This spurred a dedicated search for "cardioselective" agents that could preferentially stimulate the beta-1 adrenergic receptors predominant in heart tissue, thereby augmenting myocardial contractility with minimal impact on heart rate and blood pressure. It was within this scientific context that prenalterol (H 133/22) emerged from the research laboratories of AB Hässle in Sweden, with researchers like E. Carlsson, A. Hedberg, and H. Mattsson playing pivotal roles in its development.
The Discovery and Synthesis of Prenalterol
Prenalterol, chemically known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, was the culmination of a systematic drug discovery program aimed at developing beta-1 selective adrenoceptor agonists. The key structural feature contributing to its beta-1 selectivity is the para-hydroxyl group on the phenoxy ring, a modification of the catecholamine structure.
The stereospecific synthesis of the active (S)-enantiomer was a critical aspect of its early development to ensure optimal pharmacological activity.
Mechanism of Action: A Selective Beta-1 Partial Agonist
Early research definitively characterized prenalterol as a selective beta-1 adrenergic receptor partial agonist. This dual characteristic was central to its proposed therapeutic benefit.
Beta-1 Receptor Selectivity
The selectivity of prenalterol for beta-1 over beta-2 adrenergic receptors was established through a series of in vitro experiments, primarily competitive radioligand binding assays and functional studies on isolated tissues.
A foundational method to determine receptor selectivity involved the use of radiolabeled ligands to quantify the binding affinity of a new compound for different receptor subtypes.
-
Tissue Preparation: Membranes were prepared from tissues rich in specific beta-receptor subtypes. For instance, turkey erythrocyte membranes were often used as a source of beta-2 receptors, while cat or rabbit heart membranes served as a source of beta-1 receptors.
-
Radioligand: A non-selective beta-antagonist, such as ³H-dihydroalprenolol (³H-DHA) or ¹²⁵I-cyanopindolol, was used at a concentration near its dissociation constant (Kd) to label the total beta-adrenergic receptor population.
-
Competitive Binding: Increasing concentrations of unlabeled prenalterol were added to the membrane preparations along with the radioligand.
-
Incubation and Separation: The mixture was incubated to allow binding to reach equilibrium. The bound radioligand was then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation or gamma counting.
-
Data Analysis: The concentration of prenalterol that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The affinity of prenalterol for each receptor subtype (Ki) was then calculated using the Cheng-Prusoff equation. Early studies consistently demonstrated a significantly higher affinity of prenalterol for beta-1 receptors compared to beta-2 receptors.
Partial Agonist Activity and Intrinsic Sympathomimetic Activity (ISA)
Prenalterol was shown to be a partial agonist, meaning it produces a submaximal response compared to a full agonist like isoprenaline, even at saturating concentrations. This property is also referred to as intrinsic sympathomimetic activity (ISA). The partial agonism was thought to be advantageous, potentially preventing excessive cardiac stimulation and down-regulation of beta-receptors with chronic use.
The intrinsic activity of prenalterol was determined using isolated tissue preparations and comparing its maximal effect to that of a full agonist.
-
Tissue Preparations: Isolated preparations such as guinea pig papillary muscles or spontaneously beating right atria from rats were used to assess inotropic (force of contraction) and chronotropic (rate of contraction) effects, respectively. Tissues were suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature, and gassed with a mixture of oxygen and carbon dioxide.
-
Measurement of Response: The contractile force of the papillary muscle or the beating rate of the atria was recorded using a force transducer.
-
Cumulative Concentration-Response Curves: Cumulative concentration-response curves were generated for both prenalterol and a full agonist like isoprenaline. The maximal response elicited by prenalterol was expressed as a percentage of the maximal response to isoprenaline.
Signaling Pathway
Like other beta-adrenergic agonists, prenalterol exerts its effects by activating the G-protein coupled beta-1 adrenergic receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
The ability of prenalterol to stimulate the primary effector enzyme in its signaling cascade was directly measured.
-
Membrane Preparation: Crude membrane preparations from cardiac tissue (e.g., cat or rat ventricle) were prepared.
-
Assay Conditions: The membranes were incubated with ATP (the substrate for adenylyl cyclase), Mg²⁺ (a required cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., isobutylmethylxanthine - IBMX), and varying concentrations of prenalterol or a control agonist.
-
Quantification of cAMP: The amount of cAMP produced during the incubation period was quantified using a competitive protein binding assay or radioimmunoassay.
-
Data Analysis: The results were expressed as picomoles of cAMP generated per milligram of membrane protein per unit of time. Early studies showed that prenalterol could stimulate adenylyl cyclase activity, although to a lesser extent than full agonists.
Early In Vivo and Clinical Research: Hemodynamic Effects
The promising in vitro profile of prenalterol led to extensive in vivo studies in animal models and early-phase clinical trials in healthy volunteers and patients with cardiac conditions. These studies aimed to characterize its hemodynamic effects.
Hemodynamic Effects in Healthy Volunteers
Initial studies in healthy volunteers demonstrated that intravenous administration of prenalterol produced a dose-dependent increase in cardiac output and stroke volume, with a more modest effect on heart rate and minimal changes in blood pressure.
| Study | Subjects | Dosage (IV) | Change in Cardiac Output | Change in Stroke Volume | Change in Heart Rate | Change in Mean Arterial Pressure |
| Scott et al. (1979) | 6 healthy males | 0.5 mg | +24% | +18% | +2 beats/min | No significant change |
| Scott et al. (1979) | 6 healthy males | 1.0 mg | +29% | +17% | +7 beats/min | No significant change |
Hemodynamic Effects in Patients with Congestive Heart Failure
Subsequent clinical investigations focused on the therapeutic potential of prenalterol in patients with chronic congestive heart failure (CHF), a condition characterized by impaired cardiac contractility.
| Study | Patients | Dosage | Change in Cardiac Index | Change in Stroke Volume Index | Change in Heart Rate | Change in Systemic Vascular Resistance |
| Hutton et al. (1980) | 10 patients with recent MI and LV dysfunction | 0.5 - 2.5 µg/kg IV | Significant increase | Significant increase | No significant change | Not reported |
| Sharpe et al. (1983) | 10 patients with CHF | 5 mg IV | +31.8% (from 4.4 to 5.8 L/min) | Significant increase | No significant change | Significant reduction |
| Kirlin et al. (1981) | 9 patients with severe CHF | 4.8 mg IV | +36.8% (from 1.9 to 2.6 L/min/m²) | +25% (from 24 to 30 mL/beat/m²) | No significant change | -26% (from 1702 to 1260 dyn·s·cm⁻⁵) |
Conclusion: A Stepping Stone in Cardiovascular Pharmacology
The early research and discovery of prenalterol represent a significant milestone in cardiovascular pharmacology. It was one of the first clinically investigated selective beta-1 adrenergic partial agonists, demonstrating the feasibility of separating the desired inotropic effects from the less desirable chronotropic and peripheral vascular effects of beta-stimulation. While prenalterol itself did not achieve widespread clinical use, the pioneering research behind its development paved the way for subsequent generations of more refined beta-agonists and provided invaluable insights into the structure-activity relationships of adrenergic drugs and the physiological roles of beta-receptor subtypes. The detailed experimental methodologies and the quantitative data generated during its early investigation continue to serve as a valuable reference for researchers in the field of drug discovery and cardiovascular medicine.
The Pharmacological Profile of Prenalterol Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor partial agonist that has been investigated for its positive inotropic effects on the heart.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Prenalterol hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways are presented to support further research and development in the field of cardiovascular pharmacology.
Introduction
Prenalterol is a sympathomimetic agent with a notable selectivity for the β1-adrenergic receptor, making it a subject of interest for conditions such as heart failure.[2][3] As a partial agonist, it exhibits intrinsic sympathomimetic activity, estimated to be around 60%.[2] This characteristic allows it to stimulate the β1-adrenergic receptors to a degree, leading to increased myocardial contractility, while also possessing the potential to act as an antagonist in the presence of a full agonist.[4] This document serves as a detailed resource on the pharmacological properties of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 4-{[(2S)-2-hydroxy-3-(isopropylamino)propyl]oxy}phenol;hydrochloride | [5] |
| Molecular Formula | C12H20ClNO3 | [5] |
| Molecular Weight | 261.74 g/mol | [5] |
| CAS Number | 61260-05-7 | [5] |
Mechanism of Action
This compound exerts its pharmacological effects primarily through its selective partial agonism at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][6]
Signaling Pathway
Upon binding to the β1-adrenergic receptor, Prenalterol initiates a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum. This cascade of events ultimately leads to an increase in myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).
Pharmacodynamics
The pharmacodynamic effects of Prenalterol have been studied in both healthy volunteers and patients with heart failure. The primary effects are observed in the cardiovascular system.
Hemodynamic Effects
Prenalterol has been shown to increase cardiac output and stroke volume, with a comparatively modest effect on heart rate.[9][10] In patients with chronic heart failure, intravenous administration of Prenalterol led to a significant increase in cardiac index and left ventricular ejection fraction.[11][12]
Table 1: Hemodynamic Effects of Intravenous Prenalterol in Patients with Severe Heart Failure
| Parameter | Baseline (Mean ± SD) | After Prenalterol (Mean ± SD) | Percentage Change | Reference |
| Left Ventricular Ejection Fraction (%) | 17 ± 5 | 26 ± 4 | +53% | [12] |
| Left Ventricular Filling Pressure (mm Hg) | 26 ± 6 | 21 ± 8 | -19% | [12] |
| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.4 ± 0.6 | +26% | [12] |
| Left Ventricular Stroke Work Index (g-m/m²) | 18 ± 6 | 25 ± 8 | +39% | [12] |
| Heart Rate (beats/min) | 87 ± 18 | 91 ± 18 | +5% | [12] |
| Mean Systemic Arterial Pressure (mm Hg) | 87 ± 8 | 92 ± 7 | +6% | [12] |
Table 2: Hemodynamic Effects of Oral Prenalterol in Patients with Chronic Heart Failure
| Parameter | Control | After 5 mg Prenalterol Infusion | After Oral Prenalterol (Day 1) | After Oral Prenalterol (1 Month) | Reference |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | Maintained Increase | Maintained Increase | [13] |
| Heart Rate | No significant change | No significant change | No significant change | No significant change | [13] |
| Blood Pressure | No significant change | No significant change | No significant change | No significant change | [13] |
| PEP/LVET | 0.56 ± 0.15 | - | 0.47 ± 0.12 | 0.49 ± 0.09 | [13] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized following both intravenous and oral administration.
Absorption, Distribution, Metabolism, and Excretion
Prenalterol is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in about 30 minutes.[6][14] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 25-33%.[6][15] The drug is extensively distributed to extravascular tissues.[6] The elimination half-life is approximately 2 to 3 hours.[6][15] Excretion is primarily renal, with about 90% of a dose being excreted in the urine within 24 hours.[6]
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Route of Administration | Subject Population | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | Oral | Healthy Subjects | [6] |
| Elimination Half-life (t1/2) | 1.8 - 3 hours | Oral & IV | Healthy Subjects | [6][15] |
| Oral Bioavailability | ~25% - 33% | Oral | Healthy Subjects | [6][15] |
| Volume of Distribution (Vd) | 2.6 L/kg | IV | Patients with Congestive Heart Failure | [16] |
| Total Body Clearance | ~800 mL/min | IV | Patients with Congestive Heart Failure | [16] |
| Urinary Excretion (unchanged drug) | ~60% | IV | Healthy Subjects | [6] |
| Urinary Excretion (unchanged drug) | ~13-15% | Oral | Healthy Subjects | [6][14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Beta-Adrenergic Receptor Competitive Binding Assay
This assay is used to determine the affinity of Prenalterol for β1 and β2-adrenergic receptors.
Objective: To determine the dissociation constant (Ki) of Prenalterol for β1 and β2-adrenergic receptors.
Materials:
-
Membrane preparations from a source rich in β1-receptors (e.g., turkey erythrocyte membranes) and β2-receptors (e.g., rat erythrocyte membranes).
-
Radioligand: [3H]dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.[17]
-
This compound.
-
Non-selective β-adrenergic antagonist for determining non-specific binding (e.g., propranolol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Whatman GF/B glass fiber filters.[17]
-
Scintillation cocktail.
Procedure:
-
Incubation: In microcentrifuge tubes, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [3H]DHA (typically at or below its Kd). For determination of non-specific binding, a high concentration of propranolol (B1214883) is used instead of Prenalterol. The total assay volume is brought up with assay buffer.
-
Equilibration: Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each tube through a Whatman GF/B filter under vacuum to separate bound from free radioligand.[17]
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each Prenalterol concentration. The IC50 value (the concentration of Prenalterol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activity Assay
This assay measures the ability of Prenalterol to stimulate the production of cAMP.
Objective: To quantify the effect of Prenalterol on adenylyl cyclase activity in cardiac membrane preparations.
Materials:
-
Cardiac membrane preparations.
-
This compound.
-
ATP (substrate).
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases, pH 7.4).
-
cAMP standard solutions.
-
Method for cAMP quantification (e.g., radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cardiac membrane preparation with varying concentrations of this compound in the adenylyl cyclase assay buffer.
-
Initiation: Start the reaction by adding ATP to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.
-
Neutralization and Centrifugation: Neutralize the samples and centrifuge to pellet the membrane debris.
-
cAMP Quantification: Measure the amount of cAMP in the supernatant using a suitable method like RIA or ELISA, following the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the concentration of Prenalterol. Determine the EC50 (the concentration of Prenalterol that produces 50% of the maximal response) and the maximal effect (Emax).
In Vivo Hemodynamic Assessment
This protocol outlines the measurement of cardiovascular parameters in response to Prenalterol administration in a clinical or preclinical setting.
Objective: To evaluate the in vivo hemodynamic effects of Prenalterol.
Methodology: Swan-Ganz Catheterization for detailed hemodynamic monitoring.
Procedure:
-
Catheter Placement: Under sterile conditions and local anesthesia, a Swan-Ganz catheter is inserted into a large central vein (e.g., internal jugular or subclavian vein) and advanced through the right atrium, right ventricle, and into the pulmonary artery.
-
Baseline Measurements: Once the catheter is in place, baseline hemodynamic parameters are recorded. These include:
-
Right atrial pressure (CVP)
-
Pulmonary artery pressure (systolic, diastolic, and mean)
-
Pulmonary capillary wedge pressure (PCWP)
-
Cardiac output (thermodilution method)[3]
-
Mixed venous oxygen saturation (SvO2)
-
-
Drug Administration: this compound is administered, typically as an intravenous infusion at a controlled rate.
-
Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded at regular intervals throughout the drug infusion and for a specified period afterward.
-
Data Analysis: The changes in hemodynamic parameters from baseline are calculated and analyzed to determine the dose-response relationship and the overall cardiovascular effects of Prenalterol. Derived parameters such as systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR) can also be calculated.
Conclusion
This compound is a selective β1-adrenergic partial agonist with significant positive inotropic effects, leading to an improvement in cardiac performance, particularly in the context of heart failure. Its pharmacokinetic profile is characterized by rapid oral absorption, but substantial first-pass metabolism. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals working on β-adrenergic modulators for cardiovascular diseases. Further research could focus on optimizing its delivery to enhance bioavailability and exploring its therapeutic potential in specific patient populations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound | C12H20ClNO3 | CID 43590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Radionuclide Ventriculography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary Artery Catheterization - Cardio Guide [cardioguide.ca]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inotropic Effects of Prenalterol on Cardiac Muscle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inotropic effects of Prenalterol (B117765), a cardioselective beta-1 adrenergic agonist, on cardiac muscle. It details the drug's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes complex pathways and workflows.
Introduction
Prenalterol is a partial beta-adrenoceptor agonist with a higher affinity and selectivity for beta-1 receptors over beta-2 receptors.[1][2] This cardioselectivity allows it to exert positive inotropic (contractility-enhancing) effects on the heart with a less pronounced chronotropic (heart rate-increasing) effect compared to non-selective beta-agonists like isoproterenol.[3][4] Its primary clinical investigation has been for the management of acute and chronic heart failure, where it aims to improve cardiac performance.[5][6] This document synthesizes findings from various studies to provide a detailed technical resource on its cardiac effects.
Mechanism of Action: The Beta-1 Adrenergic Signaling Pathway
Prenalterol exerts its positive inotropic effect by stimulating the beta-1 adrenergic receptors predominantly located on cardiac myocytes.[7] This initiates a G-protein-coupled receptor (GPCR) signaling cascade.
-
Receptor Binding: Prenalterol binds to the beta-1 adrenergic receptor on the surface of a cardiomyocyte.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][8]
-
Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).
-
Phosphorylation: PKA phosphorylates several key intracellular proteins, most notably L-type calcium channels and phospholamban.[7][9]
-
Increased Calcium Influx: Phosphorylation of L-type calcium channels increases their permeability to calcium ions (Ca2+), leading to a greater influx of Ca2+ into the cell during an action potential.[7]
-
Enhanced Contractility: The increased intracellular Ca2+ concentration enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the cardiac muscle cell.[7][9]
Quantitative Data: Inotropic and Hemodynamic Effects
The positive inotropic effects of Prenalterol have been quantified in numerous studies involving both healthy volunteers and patients with cardiac conditions. The following tables summarize the key hemodynamic changes observed following intravenous (IV) and oral administration.
Table 1: Hemodynamic Effects of Intravenous (IV) Prenalterol
| Parameter | Study Population | Dose | Baseline Value | Post-Dose Value | Percentage Change | P-Value | Citation(s) |
| Cardiac Output / Index | Chronic Heart Failure | 5 mg | 4.4 ± 0.9 L/min | 5.8 ± 1.8 L/min | +31.8% | < 0.01 | [10] |
| Normal Volunteers | 1 mg | - | - | +29% | - | [3] | |
| Severe CHF | 1.5 µg/kg | 1.8 ± 0.1 L/min/m² | 2.1 ± 0.1 L/min/m² | +16.7% | - | [11] | |
| Refractory CHF | 4.8 mg | 1.9 L/min/m² | 2.6 L/min/m² | +36.8% | < 0.01 | [12] | |
| Post-Op Patients | 500 µg/5 min | - | - | +37.5% | - | [13] | |
| Stroke Volume / Index | Normal Volunteers | 1 mg | - | - | +17% | - | [3] |
| Refractory CHF | 4.8 mg | 24 ml/beat/m² | 30 ml/beat/m² | +25% | < 0.001 | [12] | |
| LVEF | Severe CHF | 1.5 µg/kg | 22 ± 3% | 28 ± 3% | +27.3% | - | [11] |
| dp/dt max | Post-Op Patients | 500 µg/5 min | - | - | +84.5% | - | [13] |
| Anesthetized Dogs | up to 50 µg/kg | - | Dose-dependent increase | - | - | [4] | |
| Heart Rate | Normal Volunteers | 1 mg | - | +7 beats/min | - | - | [3] |
| Severe CHF | 1.5 µg/kg | 76 ± 3 bpm | 87 ± 4 bpm | +14.5% | - | [11] | |
| Refractory CHF | 4.8 mg | Unaltered | Unaltered | 0% | > 0.05 | [12] | |
| Systemic Vascular Resistance | Chronic Heart Failure | 5 mg | - | Reduction | - | - | [10] |
| Normal Volunteers | 1 mg | - | - | -20% | - | [3] | |
| Refractory CHF | 4.8 mg | 1702 dyn·s·cm⁻⁵ | 1260 dyn·s·cm⁻⁵ | -26% | < 0.001 | [12] | |
| Systolic Blood Pressure | Ischemic Heart Disease | 1-2 mg | - | - | +26% | < 0.002 | [14] |
CHF: Congestive Heart Failure; LVEF: Left Ventricular Ejection Fraction; dp/dt max: Maximum rate of pressure rise in the left ventricle.
Table 2: Hemodynamic Effects of Oral Prenalterol
| Parameter | Study Population | Dose | Key Finding | Citation(s) |
| Cardiac Output / Index | Chronic Heart Failure | 50-100 mg (slow release) | Increase maintained at 1 month | [10] |
| Severe Heart Failure | 50 mg & 100 mg (cumulative) | Significant rise in Cardiac Index | [15] | |
| Heart Rate & Blood Pressure | Severe Heart Failure | up to 100 mg (cumulative) | No significant changes | [15] |
| Long-term Efficacy | Severe Cardiac Failure | Long-term oral therapy | Significant enhancement in LV performance in the first 1-2 months, but this effect was not present at 16-28 weeks, suggesting tolerance development. | [5] |
Experimental Protocols
The assessment of Prenalterol's inotropic effects has utilized various methodologies in both human and animal studies.
A. Human Clinical Trials
-
Subject Population: Studies have included healthy male volunteers, patients with chronic congestive heart failure (NYHA Class III), individuals with ischemic heart disease, and patients with cardiogenic shock following acute myocardial infarction.[3][11][14][15][16]
-
Drug Administration:
-
Intravenous (IV): Prenalterol was typically administered as a continuous infusion. Dosing regimens varied, for example, infusions of 0.5 mg and 1 mg in normal volunteers, or weight-based dosing such as 1.5 µg/kg in heart failure patients.[3][11] In some protocols, incremental infusions of 1 mg, 2.5 mg, and 5 mg were given at 15-minute intervals.[10]
-
Oral: Both standard and slow-release formulations have been tested. One protocol involved administering cumulative oral doses of 20 mg, 50 mg, and 100 mg at two-hourly intervals.[15]
-
-
Hemodynamic Assessment:
-
Invasive Monitoring: The gold standard involved right heart catheterization using a Swan-Ganz thermodilution catheter to measure cardiac output, pulmonary artery pressure, and left ventricular filling pressure.[12][15] Direct measurement of left ventricular contractility (dp/dt) was also performed via cardiac catheterization.[17]
-
Non-Invasive Monitoring: Techniques included impedance cardiography for cardiac output, sphygmomanometry for arterial pressure, and radionuclide ventriculography to assess left ventricular ejection fraction (LVEF).[3][14] Echocardiography was used to measure left ventricular dimensions.[10]
-
B. Animal Studies
-
Animal Model: Pentobarbital-anesthetized dogs were a common model for preclinical investigation.[4]
-
Surgical Preparation: To isolate and study specific cardiac properties, procedures such as the creation of a complete atrioventricular (AV) block by electrocauterization of the His bundle were performed. This allows for the separate assessment of inotropic effects from chronotropic and dromotropic effects.[4]
-
Measurements: Left ventricular maximum dP/dt was measured as a direct index of myocardial contractility. Electrophysiological studies were conducted to assess effects on sinus node and ventricular pacemaker function.[4]
-
Receptor Binding Assays: In vitro competitive binding assays were used to characterize Prenalterol's affinity for beta-1 versus beta-2 adrenergic receptors, confirming its selectivity.[1]
Discussion and Conclusion
The evidence consistently demonstrates that Prenalterol is a potent positive inotropic agent that enhances myocardial contractility. Its primary mechanism is the selective stimulation of cardiac beta-1 adrenergic receptors, which increases intracellular cAMP and calcium availability.[1][2]
Key findings across multiple studies show that Prenalterol significantly increases cardiac output, stroke volume, and LVEF.[3][10][11][12] An important characteristic is its cardioselectivity, which often results in these inotropic gains without a substantial increase in heart rate or changes in mean arterial pressure, a favorable profile compared to non-selective beta-agonists.[3][12] Furthermore, Prenalterol has been shown to reduce systemic vascular resistance, which helps to decrease the afterload on the failing heart.[10][12]
However, some limitations have been noted. The inotropic response may be limited in patients with very poor baseline ventricular function.[14] Additionally, long-term oral therapy may lead to the development of tolerance, with a diminished hemodynamic benefit observed after several months of treatment.[5]
References
- 1. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of prenalterol (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotropic, chronotropic and dromotropic effects of prenalterol, a new cardiostimulant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractile, coronary, and metabolic effects of the acute and long-term treatment of cardiac failure with prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical use of inotropes in cardiac failure: dopamine, dobutamine, prenalterol and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic actions of prenalterol in severe congestive heart failure due to chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Prenalterol (CGP 7760 B), a new cardioselective beta 1-adrenoceptor-agonist (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of intravenous prenalterol on ventricular performance, as assessed by radionuclide ventriculography, in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute haemodynamic effects of oral prenalterol in severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prenalterol in cardiogenic shock following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effects of Prenalterol on left ventricular function of coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of (S)-Prenalterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Prenalterol is a selective β1-adrenergic receptor agonist that has been utilized in the treatment of cardiac-related conditions. Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active form. Consequently, the development of stereospecific synthetic routes to obtain enantiomerically pure (S)-Prenalterol is of paramount importance in pharmaceutical chemistry. This guide provides an in-depth overview of the primary stereospecific synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in the synthesis and development of this and related chiral compounds.
Two principal strategies have emerged for the stereospecific synthesis of (S)-Prenalterol: the "chiral pool" approach, which utilizes a readily available chiral starting material, and a method involving the spontaneous resolution of a key intermediate. This document will elaborate on both methodologies.
Synthetic Strategies and Data Comparison
The selection of a synthetic route for a chiral pharmaceutical agent like (S)-Prenalterol is often a balance between efficiency, cost, stereochemical control, and scalability. Below is a summary of the key quantitative data associated with the two primary stereospecific routes.
| Route | Starting Material | Key Chiral Step | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Pool Synthesis | D-Mannitol | Oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol | Data not fully available in cited literature | >98% (inferred from chiral starting material) | [1] |
| Spontaneous Resolution | 4-Hydroxyphenol | Spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol | Data not fully available in cited literature | >99% for the resolved diol | N/A |
Experimental Protocols
Route 1: Chiral Pool Synthesis from D-Mannitol
This established route leverages the inherent chirality of D-mannitol to construct the stereocenter of (S)-Prenalterol. The synthesis proceeds through the key intermediate (R)-2,3-O-isopropylideneglyceraldehyde.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
-
Procedure: To a suspension of D-mannitol (100 g, 0.55 mol) in anhydrous acetone (B3395972) (500 mL) is added anhydrous zinc chloride (150 g, 1.1 mol). The mixture is stirred at room temperature for 24 hours. The resulting thick slurry is filtered, and the solid is washed with cold acetone. The filtrate is concentrated under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 1,2:5,6-di-O-isopropylidene-D-mannitol as a white solid.[2]
-
Yield: Approximately 87%.[2]
Step 2: Synthesis of (R)-2,3-O-isopropylideneglyceraldehyde
-
Procedure: 1,2:5,6-di-O-isopropylidene-D-mannitol (50 g, 0.19 mol) is dissolved in a mixture of dichloromethane (B109758) (500 mL) and water (100 mL). The solution is cooled to 0°C, and sodium metaperiodate (81 g, 0.38 mol) is added portion-wise over 1 hour, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford crude (R)-2,3-O-isopropylideneglyceraldehyde.[1][3]
-
Yield: 70-80%.[3]
Step 3: Subsequent Conversion to (S)-Prenalterol (General Pathway)
The conversion of (R)-2,3-O-isopropylideneglyceraldehyde to (S)-Prenalterol involves several steps that are not detailed in a single protocol in the searched literature. The general sequence would involve:
-
Introduction of the Aryloxy Moiety: Reaction of the aldehyde with a suitable phenoxide precursor, likely after conversion of the aldehyde to a more reactive species or through a multi-step sequence involving reduction and activation.
-
Introduction of the Isopropylamino Group: This would typically involve the opening of an epoxide intermediate with isopropylamine (B41738).
-
Deprotection: Removal of the isopropylidene protecting group.
A plausible, though not explicitly detailed, route would involve the reaction of 4-benzyloxyphenol with a chiral glycidyl (B131873) derivative derived from (R)-2,3-O-isopropylideneglyceraldehyde, such as (R)-glycidyl nosylate. This would be followed by epoxide opening with isopropylamine and subsequent debenzylation.
Route 2: Synthesis via Spontaneous Resolution
This more recent approach relies on the spontaneous resolution of a racemic diol intermediate, which provides a highly enantiopure starting material for the final steps.
Step 1: Synthesis of racemic 3-(4-hydroxyphenoxy)propane-1,2-diol
-
Procedure: A mixture of 4-hydroxyphenol (hydroquinone), glycidol, and a catalytic amount of a suitable base in a solvent such as water or an alcohol is heated to effect the opening of the epoxide ring. The product is then isolated and purified by standard methods such as crystallization or chromatography. (Detailed experimental parameters not available in the searched literature).
Step 2: Spontaneous Resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol
-
Procedure: The racemic diol is crystallized from a suitable solvent system. Due to the phenomenon of spontaneous resolution, the enantiomers crystallize separately, allowing for their mechanical separation. Seeding with a crystal of the desired enantiomer can facilitate this process. (Specific solvent systems and conditions for crystallization are typically determined empirically).
Step 3: Synthesis of (S)-4-(2,3-epoxypropoxy)phenol via Mitsunobu Reaction
-
Procedure: To a solution of (S)-3-(4-hydroxyphenoxy)propane-1,2-diol (1 equivalent) and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C is added diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction proceeds with inversion of configuration at the secondary alcohol, leading to the formation of the (S)-epoxide. The product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts.
-
Note: The phenolic hydroxyl group is more acidic and may need to be protected prior to the Mitsunobu reaction to ensure selective reaction at the secondary alcohol of the diol. A common protecting group for phenols is a benzyl (B1604629) ether, which can be removed later by hydrogenolysis.
Step 4: Synthesis of (S)-Prenalterol
-
Procedure: (S)-4-(2,3-epoxypropoxy)phenol is dissolved in a suitable solvent such as methanol (B129727) or isopropanol, and an excess of isopropylamine is added. The mixture is heated in a sealed vessel until the reaction is complete (monitored by TLC or LC-MS). The solvent and excess isopropylamine are removed under reduced pressure, and the resulting crude (S)-Prenalterol is purified by crystallization or chromatography.
Visualizations
Synthetic Workflow: Chiral Pool Synthesis from D-Mannitol
Caption: Chiral pool synthesis of (S)-Prenalterol from D-Mannitol.
Synthetic Workflow: Synthesis via Spontaneous Resolution
Caption: Synthesis of (S)-Prenalterol via spontaneous resolution.
Signaling Pathway of (S)-Prenalterol
(S)-Prenalterol acts as a selective agonist at the β1-adrenergic receptor, primarily found in cardiac tissue. Its binding initiates a signaling cascade that leads to increased heart rate and contractility.
Caption: β1-Adrenergic receptor signaling pathway activated by (S)-Prenalterol.
References
Prenalterol Hydrochloride: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Prenalterol hydrochloride, a selective beta-1 adrenergic receptor partial agonist. The information is tailored for researchers, scientists, and professionals involved in drug development and cardiovascular research.
Chemical and Physical Properties
This compound is the hydrochloride salt of Prenalterol. It is a sympathomimetic agent with a molecular formula of C12H20ClNO3 and a molecular weight of 261.75 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C12H20ClNO3 | PubChem[2] |
| Molecular Weight | 261.75 g/mol | PubChem[3] |
| IUPAC Name | 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride | PubChem[2] |
| CAS Number | 61260-05-7 | MedchemExpress[1], PubChem[2] |
| Parent CAS Number | 57526-81-5 (Prenalterol) | PubChem[2] |
Mechanism of Action
Prenalterol is a selective β1-adrenergic receptor partial agonist.[4][5] This means it preferentially binds to β1-adrenergic receptors, which are predominantly located in the heart, and elicits a response that is less than the maximum possible response for that receptor. Its partial agonist activity is reported to be approximately 60% of the full agonist isoproterenol. This selectivity for β1-receptors is crucial to its pharmacological profile, leading to a more pronounced effect on myocardial contractility (inotropic effect) than on heart rate (chronotropic effect).
Signaling Pathway
Upon binding to the β1-adrenergic receptor, Prenalterol initiates a Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.
Pharmacokinetics in Humans
Studies in healthy human subjects have elucidated the pharmacokinetic profile of Prenalterol.
| Parameter | Route | Value |
| Time to Peak Plasma Concentration | Oral | ~0.5 - 1 hour |
| Bioavailability | Oral | ~50% |
| Elimination Half-life | Intravenous | ~2 hours |
| Primary Route of Elimination | Renal | - |
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of Prenalterol for β1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of Prenalterol for the β1-adrenergic receptor.
Materials:
-
Membrane preparations from cells expressing human β1-adrenergic receptors.
-
[³H]-CGP 12177 (a radiolabeled β-adrenergic antagonist).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of [³H]-CGP 12177, and varying concentrations of unlabeled this compound in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-CGP 12177 against the logarithm of the Prenalterol concentration. Determine the IC50 value (the concentration of Prenalterol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a cell-based assay to measure the effect of Prenalterol on intracellular cAMP production.
Objective: To determine the potency (EC50) and efficacy of Prenalterol in stimulating cAMP production.
Materials:
-
Cells expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C. Include a positive control (Forskolin) and a negative control (vehicle).
-
Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Prenalterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Prenalterol that produces 50% of the maximal response) and the maximum response (Emax).
Clinical Applications and Considerations
Prenalterol has been investigated for the treatment of heart failure due to its positive inotropic effects. However, its clinical use has been limited. As a partial agonist, it can act as a functional antagonist in the presence of high levels of endogenous catecholamines (e.g., during exercise), which can be a limitation in certain clinical scenarios.
Safety and Handling
For detailed safety and handling information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Standard laboratory safety precautions should be observed when handling this compound.
Disclaimer: This document is intended for informational purposes for a research audience and does not constitute medical advice.
References
- 1. This compound | C12H20ClNO3 | CID 43590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (±)-Prenalterol | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Prenalterol Hydrochloride
These application notes provide detailed protocols for researchers, scientists, and drug development professionals conducting in vivo studies with Prenalterol (B117765) hydrochloride, a selective β1-adrenergic receptor partial agonist.
Introduction
Prenalterol hydrochloride is a cardioselective β1-adrenergic receptor agonist that has been investigated for its positive inotropic effects on the heart. It has been studied in various animal models to understand its cardiovascular effects and mechanisms of action. These protocols outline methods for intravenous, oral, and subcutaneous administration of this compound in rats, cats, and mice to assess its impact on hemodynamic parameters.
Signaling Pathway of Prenalterol
Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly found in the heart. This binding activates the Gs alpha subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to an increase in heart rate and contractility.[1]
Caption: Beta-1 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
General Preparation of this compound Solution
For in vivo administration, this compound should be dissolved in a sterile, isotonic vehicle. Saline (0.9% NaCl) is a commonly used and appropriate vehicle. The concentration of the solution should be calculated based on the desired dose and the administration volume appropriate for the animal model and route of administration. Ensure the final solution is clear and free of particulates.
Intravenous (IV) Administration in Anesthetized Rats
This protocol is designed to assess the acute cardiovascular effects of prenalterol following intravenous administration in anesthetized rats.
Caption: Experimental Workflow for IV Administration in Rats.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Catheters (e.g., 24G)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
ECG electrodes and monitoring system
-
Ventilator
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a surgical cut-down to expose the femoral artery and vein.
-
Catheterize the femoral vein for drug administration and the femoral artery for direct blood pressure monitoring.
-
If necessary, perform a tracheotomy and intubate the rat to maintain a clear airway and provide artificial ventilation.
-
Allow the animal to stabilize for a period of at least 30 minutes after surgery.
-
Record baseline hemodynamic parameters, including heart rate, blood pressure (systolic, diastolic, mean), and ECG.
-
Administer this compound via the venous catheter, either as a bolus injection or a continuous infusion at a controlled rate.
-
Continuously record all hemodynamic parameters during and after drug administration.
Intravenous (IV) Bolus Administration in Anesthetized Cats
This protocol outlines the procedure for evaluating the effects of a single intravenous bolus of prenalterol in anesthetized cats.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Catheters (e.g., 22-24G)
-
Pressure transducer and data acquisition system
-
ECG electrodes and monitoring system
Procedure:
-
Anesthetize the cat.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous) for drug administration.
-
For direct blood pressure measurement, catheterize a peripheral artery (e.g., femoral or dorsal pedal).
-
Attach ECG electrodes for continuous monitoring of heart rate and rhythm.
-
Allow the cat to stabilize under anesthesia.
-
Record baseline cardiovascular parameters.
-
Administer a single bolus of the prepared this compound solution.
-
Monitor and record hemodynamic changes continuously.
Oral Gavage Administration in Mice
This protocol describes the administration of prenalterol via oral gavage in conscious mice.
Caption: Workflow for Oral Gavage in Mice.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (e.g., 20-22G, straight or curved)
-
Syringes
Procedure:
-
Prepare the dosing solution or suspension of this compound.
-
Weigh the mouse to accurately calculate the volume to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the prenalterol solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Measure desired parameters at predetermined time points after administration.
Subcutaneous (SC) Administration in Rats
This protocol details the procedure for subcutaneous administration of prenalterol in conscious rats.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes
-
Needles (e.g., 23-25G)
Procedure:
-
Prepare the this compound solution in sterile saline.
-
Weigh the rat to determine the correct injection volume. The recommended maximum volume per site for subcutaneous injection in rats is 5-10 ml/kg.
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal scapular region to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution and withdraw the needle.
-
Monitor the animal and measure parameters at specified times.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vivo studies.
Table 1: Effects of Intravenous Prenalterol on Heart Rate in Anesthetized Rats
| Dose | Change in Heart Rate (beats/min) | Reference |
| Various | Significant increase | [1] |
Table 2: Cardiovascular Effects of Intravenous Prenalterol in Anesthetized Cats
| Parameter | Response | Reference |
| Chronotropic (Heart Rate) | 88% of isoprenaline's effect | [1] |
| Inotropic (Contractility) | 76% of isoprenaline's effect | [1] |
Table 3: Effects of Long-term Oral Prenalterol Administration in Rats
| Parameter | Observation | Reference |
| Heart Rate at Rest | Increased | [2] |
| Heart Rate during Exercise | Lower increase compared to control | [2] |
Table 4: Effects of Intravenous Prenalterol in Anesthetized Dogs
| Dose (µg/kg) | Change in dP/dt max | Change in Heart Rate | Reference |
| 5 | +29% | +12% | [3] |
| 20 | +35% | +31% | [3] |
Note: The provided data is a summary from various studies and may not represent a complete dose-response relationship. Researchers should consult the original publications for detailed experimental conditions and statistical analysis.
References
- 1. Cardiostimulatory effects of prenalterol, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of long-term beta receptor stimulation with prenalterol on intrinsic heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of heart rate on the effects of prenalterol on regional myocardial blood flow and function during coronary stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of Prenalterol Hydrochloride to Laboratory Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol hydrochloride is a selective β1-adrenergic receptor partial agonist. It is a sympathomimetic agent that has been investigated for its cardiac stimulant properties. In preclinical research, precise and consistent administration of this compound to laboratory rats is crucial for obtaining reliable and reproducible data. These application notes provide detailed protocols for the preparation and administration of this compound to laboratory rats via various routes, ensuring animal welfare and experimental accuracy.
Data Presentation: Quantitative Parameters for Administration
The following tables summarize key quantitative data for the administration of this compound to laboratory rats. Adherence to these guidelines is recommended to ensure animal safety and experimental consistency.
Table 1: Recommended Needle Sizes and Maximum Volumes for Injection
| Administration Route | Recommended Needle Gauge | Maximum Bolus Injection Volume (ml/kg) | Maximum Infusion Rate (ml/kg/hour) |
| Intravenous (IV) - Tail Vein | 25-27 G | 5 | 4 |
| Subcutaneous (SC) | 23-25 G | 5-10 | N/A |
| Intraperitoneal (IP) | 23-25 G | 10 | N/A |
Note: Volumes should be adjusted based on the specific experimental design and the health of the animal. For irritating substances, dilution is recommended.
Table 2: Dosage and Administration Routes from Preclinical Studies
| Route | Dosage | Species | Study Focus |
| Intraperitoneal (IP) Infusion | 3.8 mg/kg/hr | Rat | Beta-adrenergic receptor responsiveness in the cerebral cortex[1] |
| Oral (PO) | Not specified | Rat | Long-term effects on intrinsic heart rate[2] |
| Intravenous (IV) | Not specified | Rat | Effects on heart rate and beta-adrenoceptor binding sites |
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the preparation and administration of this compound. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, Phosphate-Buffered Saline (PBS))
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
Vehicle Selection: For aqueous solutions, sterile 0.9% saline or PBS are common and well-tolerated vehicles. For compounds with poor water solubility, co-solvents such as a small percentage of DMSO or polyethylene (B3416737) glycol (PEG) may be considered, but their potential effects on the experiment should be evaluated.
-
Calculation: Calculate the required amount of this compound and vehicle to achieve the desired final concentration for dosing.
-
Dissolution: In a laminar flow hood, aseptically add the weighed this compound powder to a sterile vial. Add the appropriate volume of the chosen sterile vehicle.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be used to aid dissolution if the compound's stability at higher temperatures is confirmed.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light at 2-8°C for short-term storage. For longer-term storage, consult the compound's stability data.
Administration Protocols
Materials:
-
Prepared this compound solution
-
Sterile 1 ml syringe with a 25-27 G needle
-
Rat restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Protocol:
-
Animal Preparation: Place the rat in a suitable restrainer. To promote vasodilation of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes. Ensure the temperature does not exceed a comfortable level to avoid thermal injury.
-
Site Preparation: Gently clean the lateral tail vein with a 70% isopropyl alcohol wipe.
-
Needle Insertion: With the bevel of the needle facing up, insert the needle parallel to the vein into the distal third of the tail. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Injection: Slowly inject the solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle, apply pressure to the site, and attempt a more proximal injection with a new sterile needle.
-
Post-injection Care: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile 1 ml or 3 ml syringe with a 23-25 G needle
-
70% Isopropyl alcohol wipes
Protocol:
-
Animal Restraint: Firmly but gently restrain the rat.
-
Site Selection: The loose skin over the dorsal scapular region (scruff) is a common site for subcutaneous injections.
-
Injection: Tent the skin by lifting it away from the underlying muscle. Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate slightly to ensure a blood vessel has not been entered.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-injection Care: Withdraw the needle and gently massage the area to aid in the dispersal of the solution. Return the rat to its cage and monitor.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)
-
Syringe
Protocol:
-
Animal Restraint: Restrain the rat firmly to prevent movement of the head and torso.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the solution.
-
Post-administration Care: Gently remove the gavage needle and return the rat to its cage. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a selective β1-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs alpha subunit of the G-protein coupled receptor, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately leading to a physiological response, such as increased heart rate and contractility.
Caption: Signaling pathway of this compound.
Experimental Workflow for Administration
The following diagram illustrates a typical workflow for the administration of this compound to laboratory rats.
Caption: Experimental workflow for Prenalterol administration.
References
Application Notes and Protocols for Modeling Cardiac Stress with Prenalterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor agonist that has been investigated for its inotropic effects on the heart. Its mechanism of action, centered on the stimulation of the β1-adrenergic signaling pathway, makes it a valuable tool for modeling cardiac stress in a research setting. By selectively activating this pathway, Prenalterol can induce physiological responses characteristic of cardiac stress, such as increased heart rate and contractility, providing a controlled and reproducible model for studying the pathophysiology of cardiac hypertrophy, fibrosis, and the efficacy of potential cardioprotective agents.
These application notes provide an overview of the use of Prenalterol hydrochloride in modeling cardiac stress, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo studies.
Mechanism of Action: β1-Adrenergic Receptor Stimulation
Prenalterol acts as an agonist at β1-adrenergic receptors, which are predominantly located in the heart. These are G-protein coupled receptors that, upon activation, initiate a signaling cascade that leads to increased cardiac myocyte contractility (inotropism) and heart rate (chronotropism).
The binding of Prenalterol to the β1-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cardiomyocyte and enhanced calcium cycling by the sarcoplasmic reticulum. This surge in intracellular calcium strengthens myocardial contraction.
Signaling Pathway Diagram
Caption: β1-Adrenergic Receptor Signaling Pathway Activated by Prenalterol.
Data Presentation: Quantitative Effects of Prenalterol
The following tables summarize quantitative data from various studies on the effects of Prenalterol. It is important to note that the data are derived from different species and experimental conditions.
Table 1: Hemodynamic Effects of Intravenous Prenalterol in Humans with Heart Failure [1][2]
| Parameter | Control (Baseline) | Prenalterol (5 mg IV) | % Change |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% |
| Heart Rate (beats/min) | 76 ± 3 | 87 ± 4 | +14.5% |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 2285 ± 51 | 2041 ± 534 | -10.7% |
| Left Ventricular Ejection Fraction (%) | 22 ± 3 | 28 ± 3 | +27.3% |
Table 2: Hemodynamic Effects of Intravenous Prenalterol in Anesthetized Dogs with Coronary Stenosis [3]
| Parameter | Control (Baseline) | Prenalterol (5 µg/kg IV) | Prenalterol (20 µg/kg IV) |
| dP/dt max (% change) | - | +29% | +35% |
| Heart Rate (% change) | - | +12% | +31% |
| Regional Myocardial Blood Flow (Ischemic Zone) | Maintained | Maintained | Decreased |
| Segment Length Shortening (Ischemic Zone) | Increased | Increased | Decreased |
Experimental Protocols
The following protocols are adapted from established methods for inducing cardiac stress in rodents using β-adrenergic agonists. Disclaimer: As most preclinical cardiac stress studies utilize isoproterenol, these protocols are provided as a template. Researchers should perform dose-response studies to determine the optimal concentration and duration of this compound treatment for their specific animal model and research objectives.
Protocol 1: Induction of Cardiac Hypertrophy and Fibrosis in Rodents via Continuous Infusion
This protocol is designed to induce a sustained state of cardiac stress, leading to hypertrophy and fibrosis over a period of several days to weeks.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for subcutaneous implantation
-
Analgesics
Procedure:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g) are commonly used.
-
Prenalterol Solution Preparation: Dissolve this compound in sterile saline to the desired concentration for loading into the osmotic minipumps. The solution should be sterile-filtered.
-
Osmotic Minipump Preparation: Fill the osmotic minipumps with the Prenalterol solution or sterile saline (for the control group) according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the animal using a precision vaporizer with isoflurane.
-
Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Implant the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Administer analgesics as per your institution's IACUC guidelines. Monitor the animals daily for recovery, signs of distress, or infection.
-
Treatment Duration: A treatment duration of 7 to 28 days is typically sufficient to induce significant cardiac hypertrophy and fibrosis.
Protocol 2: Assessment of Cardiac Function using Echocardiography
Echocardiography is a non-invasive method to assess cardiac function and morphology in live animals.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
Procedure:
-
Anesthesia: Lightly anesthetize the animal with isoflurane.
-
Animal Preparation: Place the animal in a supine position on a heating pad to maintain body temperature. Shave the chest area to ensure good probe contact.
-
Image Acquisition:
-
Apply ultrasound gel to the chest.
-
Acquire M-mode and B-mode images from the parasternal long-axis and short-axis views.
-
Record ECG and respiratory rate throughout the procedure.
-
-
Data Analysis:
-
Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
-
Measure interventricular septum thickness (IVSd) and posterior wall thickness (PWTd) at end-diastole.
-
Calculate fractional shortening (FS %) and ejection fraction (EF %) to assess systolic function.
-
Protocol 3: Histological Analysis of Cardiac Hypertrophy and Fibrosis
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Masson's Trichrome staining kit
Procedure:
-
Tissue Harvest and Fixation:
-
Euthanize the animal and excise the heart.
-
Wash the heart in cold PBS to remove blood.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Embed the tissue in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
-
Hematoxylin and Eosin (H&E) Staining for Cardiomyocyte Hypertrophy:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections.
-
Quantify cardiomyocyte cross-sectional area using imaging software.
-
-
Masson's Trichrome Staining for Fibrosis:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin for nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Stain with aniline (B41778) blue for collagen (blue).
-
Dehydrate and mount the sections.
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using imaging software.
-
Protocol 4: Analysis of Biochemical Markers of Cardiac Stress
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for cardiac troponin I (cTnI) or N-terminal pro-B-type natriuretic peptide (NT-proBNP)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Biomarker Quantification:
-
Use commercially available ELISA kits specific for the animal model (e.g., mouse or rat cTnI or NT-proBNP).
-
Follow the manufacturer's instructions for the assay.
-
Measure the absorbance using a spectrophotometer or plate reader and calculate the concentration of the biomarker based on a standard curve.
-
Experimental Workflow
Caption: Experimental Workflow for Modeling Cardiac Stress with Prenalterol.
References
- 1. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of heart rate on the effects of prenalterol on regional myocardial blood flow and function during coronary stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Prenalterol Hydrochloride Solution for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Prenalterol hydrochloride solutions in a research setting. Prenalterol is a selective β1-adrenergic receptor partial agonist, making it a valuable tool for cardiovascular research and drug development.[1] This guide outlines the necessary materials, procedures for preparing stock and working solutions, and protocols for in vitro cell-based assays. Additionally, it includes quantitative data on the compound's activity and a detailed representation of its signaling pathway.
Chemical and Physical Properties
This compound is the hydrochloride salt of Prenalterol, a sympathomimetic agent that exhibits selectivity for the β1-adrenergic receptor.[1] Its partial agonist activity makes it a subject of interest in studies of cardiac function and heart failure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride | |
| Molecular Formula | C₁₂H₂₀ClNO₃ | |
| Molecular Weight | 261.75 g/mol | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C for short-term, -80°C for long-term. |
Mechanism of Action and Signaling Pathway
Prenalterol selectively binds to and activates β1-adrenergic receptors, which are predominantly found in the heart. As a partial agonist, it elicits a submaximal response compared to full agonists like isoproterenol. The activation of β1-adrenergic receptors initiates a Gs-protein-coupled signaling cascade. This involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in increased cardiac contractility and heart rate.
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the in vitro activity of Prenalterol. The pD2 value, which is the negative logarithm of the EC50 value, is a measure of potency.
Table 2: In Vitro Efficacy of Prenalterol
| Parameter | Tissue/Cell Line | Species | Value | Reference |
| pD₂ (EC₅₀) | Right Atrium | Rat | 8.0 (10 nM) | |
| pD₂ (EC₅₀) | Uterus | Rat | 7.7 (20 nM) |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Prepare a 10 mM stock solution by dissolving the powder in an appropriate volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.6175 mg of this compound (MW: 261.75 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.
Caption: Workflow for stock solution preparation.
Preparation of Working Solutions
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your chosen aqueous buffer (e.g., PBS or cell culture medium). For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10.
-
From the intermediate dilution, prepare the final working concentrations required for your experiment. It is recommended to prepare fresh working solutions for each experiment.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
In Vitro cAMP Accumulation Assay (HTRF-based)
This protocol is a general guideline for measuring cAMP accumulation in response to this compound stimulation in a cell line endogenously or recombinantly expressing the β1-adrenergic receptor (e.g., CHO-K1 or HEK-293 cells).
Materials:
-
β1-adrenergic receptor-expressing cells (e.g., CHO-K1, HEK-293)
-
Cell culture medium
-
384-well white opaque plates
-
This compound working solutions
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed the β1-adrenergic receptor-expressing cells into a 384-well white opaque plate at a predetermined optimal density and culture overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Remove the culture medium from the cells and add the this compound working solutions to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO).
-
-
Stimulation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lysis and Detection:
-
Add the cell lysis buffer provided in the HTRF kit to each well.
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the concentration-response curve and determine the EC50 value for this compound.
Caption: Workflow for in vitro cAMP assay.
Stability and Storage
-
Powder: this compound powder should be stored at -20°C.
-
Stock Solutions: As previously mentioned, DMSO stock solutions are stable for up to one month at -20°C and up to six months at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the frozen stock solution. The stability of Prenalterol in aqueous solutions can be pH-dependent, and it is advisable to use them promptly after preparation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no response in cAMP assay | Cell viability issues | Check cell health and passage number. |
| Inactive compound | Use a fresh aliquot of stock solution. Confirm compound identity. | |
| Suboptimal assay conditions | Optimize cell density, stimulation time, and reagent concentrations. | |
| High background signal | High DMSO concentration | Ensure the final DMSO concentration is below the tolerance level of the cells and assay (typically <0.1%). |
| Autofluorescence | Check for autofluorescence of the compound or plate. | |
| Poor dose-response curve | Inaccurate dilutions | Prepare fresh serial dilutions carefully. |
| Compound precipitation | Check the solubility of the compound in the assay buffer at the highest concentration. |
Conclusion
This document provides a comprehensive guide for the preparation and use of this compound in a research context. By following these protocols and considering the provided data, researchers can confidently and accurately utilize this selective β1-adrenergic receptor partial agonist in their studies. Adherence to proper storage and handling procedures is crucial for maintaining the integrity and activity of the compound.
References
Application Notes and Protocols for Intravenous Infusion of Prenalterol Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor partial agonist.[1][2] It exhibits sympathomimetic and cardiac stimulant properties.[2] These application notes provide detailed protocols for the intravenous infusion of Prenalterol hydrochloride for research purposes, including its mechanism of action, pharmacokinetic data, and experimental protocols for assessing its effects. Prenalterol has been investigated for its potential therapeutic effects in heart failure due to its ability to increase myocardial contractility.[2][3]
Mechanism of Action
Prenalterol selectively binds to and activates β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][4] As a partial agonist, it has an intrinsic sympathomimetic activity of about 60%.[2] The activation of β1-adrenergic receptors initiates a signaling cascade involving the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).[3]
Signaling Pathway Diagram
References
Oral Administration of Prenalterol in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Prenalterol (B117765), a selective β1-adrenoceptor agonist, in preclinical animal research. This document details the pharmacokinetics, metabolism, and toxicology of Prenalterol, along with standardized protocols for its oral delivery in rodent models. The information is intended to guide researchers in designing and executing methodologically sound in vivo studies.
Introduction to Prenalterol
Prenalterol is a sympathomimetic agent that selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart. This selectivity makes it a subject of interest for its potential inotropic effects, increasing myocardial contractility with minimal impact on heart rate. Animal models are crucial for elucidating its therapeutic potential and safety profile prior to human trials.
Pharmacokinetics and Metabolism
The oral bioavailability and metabolic fate of Prenalterol exhibit significant species-specific variations. Understanding these differences is critical for extrapolating animal data to human scenarios.
Absorption and Bioavailability:
Prenalterol is generally well-absorbed from the gastrointestinal tract across different species.[1] However, it undergoes considerable first-pass metabolism, which significantly reduces its systemic bioavailability.
Metabolism and Excretion:
The primary metabolic pathways for Prenalterol include sulfate (B86663) conjugation and glucuronidation.[1] The predominant metabolites and the extent of metabolism vary significantly between species.[1]
-
Mice and Rats: In rodents, Prenalterol is extensively metabolized. A significant portion of the drug is biotransformed, and this process can become saturated at very high oral doses.[1]
-
Dogs: Dogs exhibit a lesser degree of metabolism compared to rodents, resulting in a higher percentage of unchanged Prenalterol being recovered.[1]
Most of the administered dose is excreted in the urine within 24 hours.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of Prenalterol.
Table 1: Pharmacokinetic Parameters of Orally Administered Prenalterol in Different Animal Species
| Parameter | Mouse | Rat | Dog |
| Dose | 2630 mg/kg | 0.263 mg/kg & 2630 mg/kg | 0.263 mg/kg |
| Unchanged Drug Recovered in Urine | 1.8% | 7% (at 0.263 mg/kg) | 54% |
| Major Metabolites | Glucuronide | Glucuronide, minor sulfate ester | Sulfate ester, Glucuronide, β-4(hydroxyphenoxy)lactic acid |
| Reference | [1] | [1] | [1] |
Table 2: Toxicological Profile of Orally Administered Prenalterol in Rats and Dogs (6-Month Repeated-Dose Studies)
| Species | No-Observed-Adverse-Effect Level (NOAEL) | Target Organ for Toxicity (at higher doses) | Toxicological Effects at High Doses |
| Rat | 5 mg/kg/day | Liver | Increased liver weights, hepatic atrophy, diffuse hyperplasia of oval cells and bile ducts |
| Dog | 10 mg/kg/day | Cardiovascular system, Skin | Transient salivation, rough haircoat, focal alopecia, decreased body weight, shortened PQ interval, slight increase in systolic blood pressure |
Experimental Protocols
This section provides a detailed protocol for the oral administration of Prenalterol to rats via gavage. This method ensures accurate dosing, which is critical for pharmacokinetic and pharmacodynamic studies.
4.1. Materials
-
Prenalterol hydrochloride
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)
-
Syringes (appropriate volume for the calculated dose)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
4.2. Procedure for Oral Gavage in Rats
-
Animal Preparation:
-
Weigh the rat to determine the accurate dosing volume. The recommended maximum volume for oral gavage in rats is 10-20 ml/kg.[2][3]
-
Properly restrain the rat to ensure its safety and the accuracy of the procedure. One hand should gently but firmly hold the rat's head and neck, while the other supports the body.[4][5]
-
-
Gavage Needle Measurement:
-
Before the first administration to an animal, measure the appropriate length of the gavage needle. This is done by holding the needle alongside the rat, with the tip at the corner of the mouth and the other end extending to the last rib. Mark the needle at the level of the rat's incisors to prevent accidental insertion into the stomach.[2]
-
-
Drug Preparation:
-
Prepare the Prenalterol solution or suspension in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous before administration.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.
-
Advance the needle smoothly and gently along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the Prenalterol formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.[3]
-
Continue to monitor the animals as per the study protocol for any adverse effects.
-
Visualizations
5.1. Signaling Pathway of Prenalterol
Prenalterol, as a β1-adrenoceptor agonist, primarily exerts its effects through the Gs protein-coupled receptor signaling cascade.
Caption: Prenalterol's β1-adrenergic receptor signaling pathway.
5.2. Experimental Workflow for Oral Administration of Prenalterol in Rats
The following diagram illustrates a typical workflow for a study involving the oral administration of Prenalterol.
Caption: A typical experimental workflow for in vivo studies.
5.3. Logical Relationship: Dose and Effect
The relationship between the administered dose of Prenalterol and the observed physiological effect is a critical aspect of preclinical evaluation.
Caption: Relationship between Prenalterol dose and its effects.
References
Application Notes and Protocols for Prenalterol Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of Prenalterol (B117765) hydrochloride to mice for research purposes. Prenalterol hydrochloride is a selective β1-adrenergic receptor agonist that has been investigated for its potential therapeutic effects on cardiovascular conditions. These guidelines offer a starting point for researchers to develop specific experimental protocols tailored to their research questions. Due to the limited availability of specific dosage data for this compound in mice, a dose-response study is strongly recommended to determine the optimal dose for specific experimental endpoints.
Mechanism of Action
Prenalterol is a selective β1-adrenergic receptor agonist. The β1-adrenergic receptor is a G-protein-coupled receptor predominantly found in cardiac tissue.[1] Activation of this receptor initiates a signaling cascade that ultimately leads to increased heart rate and contractility.
Signaling Pathway of this compound
Upon binding to the β1-adrenergic receptor, this compound triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This cascade of events results in an increased influx of calcium into cardiac muscle cells and enhanced calcium cycling by the sarcoplasmic reticulum, leading to increased myocardial contractility and heart rate.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Dosage and Administration
Disclaimer: The following dosage information is for research purposes only and should be adapted based on experimental goals and in consultation with institutional animal care and use committees (IACUC). A thorough dose-response study is essential to determine the optimal and safe dosage for your specific mouse strain and experimental model.
Recommended Dose-Response Study
Due to the lack of established effective dose ranges for this compound in mice for cardiovascular studies, a pilot dose-response study is crucial. This will help in identifying a dose that elicits the desired physiological effect without causing significant adverse events.
Table 1: Suggested Dose Ranges for a Pilot Study
| Administration Route | Suggested Starting Doses (mg/kg) | Notes |
| Oral (gavage) | 1, 10, 50, 100 | Based on general pharmacology principles and the need to establish a wide range for initial screening. A study on the metabolic disposition of prenalterol in mice used a high oral dose of 2630 mg/kg, suggesting a potentially wide therapeutic window for oral administration. |
| Subcutaneous (s.c.) | 0.1, 1, 5, 10 | Lower starting doses are recommended due to more direct absorption into the systemic circulation compared to oral administration. |
| Intraperitoneal (i.p.) | 0.1, 1, 5, 10 | Similar to subcutaneous administration, lower starting doses are advisable due to rapid absorption. |
Preparation of this compound Solution
This compound is typically soluble in sterile saline or phosphate-buffered saline (PBS).
Protocol 1: Preparation of Dosing Solution
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the number of animals, and their average body weight.
-
Weigh the compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve in vehicle: Dissolve the powder in a sterile vehicle (e.g., 0.9% sterile saline) to the desired final concentration. Gentle warming or vortexing may be required to facilitate dissolution.
-
Sterile filtration: For parenteral routes (s.c., i.p.), sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a specified temperature.
Experimental Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the specific research question.
Oral Administration (Gavage)
This method ensures accurate dosing directly into the stomach.
Protocol 2: Oral Gavage Administration
-
Animal Restraint: Gently restrain the mouse to prevent movement.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.
-
Substance Delivery: Slowly administer the prepared this compound solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.
Subcutaneous (s.c.) Injection
This route provides a slower absorption rate compared to intraperitoneal or intravenous injections.
Protocol 3: Subcutaneous Injection
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for s.c. injections in mice.
-
Procedure: Pinch the skin to form a "tent." Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution.
-
Volume: The injection volume should typically not exceed 5-10 ml/kg.
Intraperitoneal (i.p.) Injection
This is a common route for systemic drug administration in rodents, offering rapid absorption.
Protocol 4: Intraperitoneal Injection
-
Animal Restraint: Restrain the mouse on its back with its head tilted slightly downwards.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Procedure: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to check for the presence of urine or intestinal contents before injecting the solution.
-
Volume: The injection volume should generally not exceed 10 ml/kg.
Caption: General experimental workflow for this compound administration in mice.
Assessment of Cardiovascular Effects
The cardiovascular effects of this compound in mice can be assessed using various techniques.
Echocardiography
Echocardiography is a non-invasive method to assess cardiac function and structure.
Protocol 5: Echocardiography in Mice
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen).
-
Animal Preparation: Place the mouse in a supine position on a heated platform to maintain body temperature. Remove chest fur using a depilatory cream.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer. Obtain standard views (e.g., parasternal long-axis, short-axis) to measure parameters such as left ventricular internal dimensions, wall thickness, fractional shortening, and ejection fraction.
-
Data Analysis: Analyze the acquired images using appropriate software to quantify cardiac function.
Hemodynamic Monitoring
Invasive hemodynamic monitoring provides direct measurement of cardiovascular parameters.
Protocol 6: Hemodynamic Monitoring in Mice
-
Anesthesia: Anesthetize the mouse as described for echocardiography.
-
Catheterization: Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure parameters like left ventricular systolic and end-diastolic pressure, heart rate, and contractility indices (dP/dtmax and dP/dtmin).
-
Data Acquisition and Analysis: Record and analyze the pressure-volume loop data to assess cardiac function.
Table 2: Key Parameters for Cardiovascular Assessment
| Parameter | Method of Assessment | Expected Effect of Prenalterol |
| Heart Rate | Echocardiography, Hemodynamic Monitoring, ECG | Increase |
| Left Ventricular Ejection Fraction (LVEF) | Echocardiography | Increase |
| Fractional Shortening (FS) | Echocardiography | Increase |
| Cardiac Output | Echocardiography, Hemodynamic Monitoring | Increase |
| Left Ventricular Systolic Pressure | Hemodynamic Monitoring | Increase |
| dP/dtmax (rate of pressure rise) | Hemodynamic Monitoring | Increase |
Safety and Toxicity
LD50: The median lethal dose (LD50) of this compound in mice has not been definitively established in the reviewed literature. Therefore, careful dose escalation and close monitoring of animals for any signs of toxicity are imperative.
Potential Adverse Effects:
-
Cardiovascular: Excessive tachycardia, arrhythmias, and hypotension at higher doses.
-
General: Signs of distress, lethargy, or changes in behavior.
Monitoring: Closely monitor animals for any adverse effects during and after drug administration. If severe adverse reactions occur, the experiment should be terminated, and appropriate veterinary care should be provided.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers working with this compound in mice. The successful and ethical conduct of such studies relies on careful planning, adherence to established protocols, and a thorough understanding of the compound's pharmacology. The importance of a pilot dose-response study cannot be overstated to ensure the collection of meaningful and reproducible data while prioritizing animal welfare.
References
Prenalterol Hydrochloride in Electrophysiology: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of prenalterol (B117765) hydrochloride in electrophysiology studies. Prenalterol, a selective β1-adrenergic receptor agonist, is a valuable tool for investigating cardiac electrophysiology and the effects of adrenergic stimulation.
Introduction to Prenalterol Hydrochloride
Prenalterol is a partial agonist at the β1-adrenergic receptor, with primary effects on the heart. Its selectivity for the β1 receptor makes it a useful pharmacological tool to dissect the roles of this specific receptor subtype in cardiac function, distinguishing its effects from those of non-selective beta-agonists which also act on β2-adrenoceptors. In electrophysiology, prenalterol is utilized to study its influence on cardiac conduction, automaticity, and repolarization.
Mechanism of Action
Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This binding activates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including ion channels, leading to changes in cardiac electrophysiological properties.
Key Electrophysiological Effects
Electrophysiology studies have demonstrated that this compound exerts significant effects on the heart's electrical activity. These effects are primarily mediated through its action on the sinus and atrioventricular (AV) nodes, as well as on atrial and ventricular myocardium.
In Vivo Electrophysiological Effects in Humans
Clinical electrophysiology studies have provided valuable quantitative data on the effects of prenalterol in humans.
| Parameter | Effect of Prenalterol | Reported Magnitude of Change | Citation |
| Heart Rate | Increase | ~20-44% increase | [1][2] |
| A-H Interval | Decrease (indicative of faster AV nodal conduction) | Significant shortening | [1][2][3] |
| Right Atrial Refractory Period | Decrease | Significant shortening | [1] |
| A-V Nodal Functional Refractory Period | Decrease | Significant shortening | [1][3] |
| A-V Nodal Effective Refractory Period | Decrease | Significant shortening | [1] |
| Maximum Sinus Node Recovery Time | Decrease | Significant shortening, especially in patients with sick sinus syndrome | [1] |
| Wenckebach Point | Increase | +52% | [2] |
| Spontaneous Depolarization in His-Purkinje fibers | Increase | Shorter escape intervals and higher frequency escape rhythm | [3] |
Cellular Electrophysiological Effects (Inferred)
While direct patch-clamp studies on prenalterol are limited in the public domain, its effects on specific ion channels can be inferred from its known mechanism as a β1-adrenergic agonist and the well-documented effects of this signaling pathway on cardiac ion channels.
| Ion Channel/Current | Inferred Effect of Prenalterol | Underlying Mechanism |
| L-type Ca2+ Current (ICa,L) | Increase | PKA-mediated phosphorylation of the α1c subunit of the L-type calcium channel, increasing its open probability. |
| Funny Current (If) | Increase | Direct binding of cAMP to HCN channels in the sinoatrial node, leading to an increased rate of diastolic depolarization. |
| Delayed Rectifier K+ Current (IK) | Increase | PKA-mediated phosphorylation of the channel subunits, leading to an increased current amplitude. This contributes to shortening of the action potential duration. |
Experimental Protocols
The following are detailed protocols for conducting electrophysiology studies with this compound.
Protocol 1: In Vivo Electrophysiological Study in an Animal Model (e.g., Rabbit)
This protocol outlines a procedure for assessing the effects of prenalterol on cardiac electrophysiology in an anesthetized rabbit model.
Materials:
-
This compound solution (sterile, for intravenous administration)
-
Anesthetic (e.g., a mixture of ketamine and xylazine)
-
Saline solution (0.9% NaCl)
-
Multi-electrode catheters for intracardiac recording and stimulation
-
Programmable electrical stimulator
-
ECG and intracardiac electrogram recording system
-
Ventilator
Procedure:
-
Animal Preparation: Anesthetize the rabbit and place it on a heating pad to maintain body temperature. Intubate and ventilate the animal.
-
Catheter Placement: Under fluoroscopic guidance, introduce multi-electrode catheters via a femoral vein and artery. Position the catheters in the right atrium, His bundle region, and right ventricle.
-
Baseline Recordings: Record baseline surface ECG and intracardiac electrograms (atrial, His bundle, and ventricular).
-
Baseline Electrophysiological Measurements:
-
Measure baseline heart rate, PR interval, QRS duration, and QT interval.
-
Determine sinus node recovery time (SNRT) by delivering a train of rapid atrial pacing.
-
Measure atrioventricular (AV) conduction properties, including the Wenckebach cycle length and the effective refractory period of the AV node (AVNERP).
-
Measure atrial and ventricular effective refractory periods (AERP and VERP).
-
-
Prenalterol Administration: Administer a bolus of this compound intravenously (e.g., 10-50 µg/kg), followed by a continuous infusion (e.g., 1-5 µg/kg/min) to maintain a steady-state effect.
-
Post-Drug Measurements: After a stabilization period (e.g., 15 minutes), repeat all electrophysiological measurements as described in step 4.
-
Data Analysis: Compare the pre- and post-prenalterol electrophysiological parameters using appropriate statistical tests.
Protocol 2: In Vitro Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This protocol describes the whole-cell patch-clamp technique to investigate the effects of prenalterol on ion channels in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from rat or guinea pig)
-
This compound stock solution
-
External (Tyrode's) solution
-
Internal (pipette) solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow the cells to stabilize.
-
Solution Preparation: Prepare external and internal solutions with appropriate ionic compositions for recording the ion channel of interest (e.g., L-type Ca2+ current).
-
Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Patch-Clamp Recording:
-
Transfer isolated myocytes to a recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy myocyte with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol specific for the ion channel being studied (e.g., a step depolarization to elicit ICa,L).
-
-
Baseline Recording: Record the baseline current in the absence of the drug.
-
Prenalterol Application: Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
Post-Drug Recording: After the drug effect has reached a steady state, record the current again using the same voltage-clamp protocol.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after prenalterol application. Construct a dose-response curve if multiple concentrations are tested.
References
Application Notes and Protocols for Measuring the Hemodynamic Effects of Prenalterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenalterol hydrochloride is a selective β1-adrenergic receptor agonist that has been investigated for its positive inotropic effects on the heart. It has demonstrated the potential to increase cardiac contractility with a comparatively smaller effect on heart rate, making it a subject of interest in the management of heart failure and other cardiac conditions. These application notes provide a comprehensive overview of the hemodynamic effects of Prenalterol and detailed protocols for their measurement.
Mechanism of Action
Prenalterol selectively stimulates β1-adrenergic receptors, which are predominantly located in the heart.[1] This activation initiates a signaling cascade that leads to increased cardiac contractility and a modest increase in heart rate.
Signaling Pathway of Prenalterol
The binding of Prenalterol to the β1-adrenergic receptor, a G-protein-coupled receptor, triggers the activation of the Gs alpha subunit.[1] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into cardiac cells and enhanced calcium release from the sarcoplasmic reticulum. This surge in intracellular calcium ultimately leads to an increase in myocardial contractility (positive inotropy).[2]
References
Troubleshooting & Optimization
"long-term storage and stability of Prenalterol hydrochloride"
Welcome to the technical support center for Prenalterol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder and stock solutions?
A1: For optimal stability, this compound in its solid form and in solution should be stored under specific conditions to minimize degradation.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
It is recommended to use stock solutions within the specified timeframe to ensure experimental consistency and accuracy.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as sterile water or a buffer of your choice. Ensure the powder is completely dissolved by vortexing. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the primary mechanism of action for Prenalterol?
A3: Prenalterol is a selective β1-adrenergic receptor agonist. It primarily acts on β1-adrenergic receptors, which are predominantly found in the heart. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased heart rate and contractility.
Q4: Are there any known off-target effects of Prenalterol?
A4: While Prenalterol is selective for β1-adrenergic receptors, at higher concentrations, it may exhibit partial agonist or even antagonist activity at β2-adrenergic receptors. Researchers should consider this possibility when designing experiments and interpreting results, especially when using a wide range of concentrations.
Troubleshooting Guides
Guide 1: Stability and Degradation Studies
This guide provides a framework for conducting forced degradation studies to understand the stability profile of this compound.
Issue: How do I assess the stability of my this compound sample and identify potential degradation products?
Solution: A forced degradation study is essential to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method. This involves subjecting the compound to various stress conditions more severe than accelerated stability testing.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
Proposed Stability-Indicating HPLC Method (Exemplary)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Expected Degradation Pathways:
Based on the chemical structure of Prenalterol, the following degradation pathways are plausible under stress conditions:
-
Ether Bond Hydrolysis: The ether linkage in the propoxy chain may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The secondary alcohol and the phenol (B47542) group are potential sites for oxidation, which can be induced by peroxide or photolytic stress.
Troubleshooting Inconsistent Results in Prenalterol Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Prenalterol, a selective β1-adrenergic receptor partial agonist. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide aims to provide clear solutions and detailed protocols to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a lower than expected maximal response (Emax) with Prenalterol compared to a full agonist like Isoproterenol?
A1: This is expected. Prenalterol is a partial agonist, meaning it has lower intrinsic efficacy than a full agonist. Even at saturating concentrations, it will not produce the same maximal response as Isoproterenol. The degree of partial agonism can be influenced by the specific cell type or tissue used, particularly the density of β1-adrenergic receptors, a concept known as "receptor reserve".[1][2][3] In systems with a high receptor reserve, a partial agonist can appear to have a higher efficacy.[1][2][3]
Q2: My dose-response curve for Prenalterol is not consistently sigmoidal. What could be the cause?
A2: A non-ideal dose-response curve can be due to several factors:
-
Compound Stability: Ensure your Prenalterol stock solutions are fresh and have been stored correctly. Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[4] Repeated freeze-thaw cycles should be avoided.
-
Purity: Impurities in the Prenalterol sample can interfere with the assay. It is advisable to verify the purity of your compound using analytical methods like HPLC.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer pH, temperature, or incubation time, can affect the results. It is crucial to optimize these parameters for your specific experimental setup.
Q3: I'm observing a decrease in the response to Prenalterol with repeated administrations. Why is this happening?
A3: This phenomenon is likely due to tachyphylaxis or receptor desensitization.[5][6] Continuous or repeated exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway, often through receptor phosphorylation and internalization mediated by proteins like β-arrestin.[6] To mitigate this, consider including washout steps between drug administrations in your protocol or investigating the response at different time points.
Q4: Can the enantiomeric composition of my Prenalterol sample affect the results?
A4: Yes. Like many adrenergic agents, Prenalterol is a chiral molecule. Different enantiomers can have distinct pharmacological properties, including differences in affinity and efficacy for the β1-adrenergic receptor.[7] For instance, with other beta-blockers, the (S)-(-) enantiomer is often more active.[7] Using a racemic mixture versus a pure enantiomer can introduce variability. It is crucial to know the enantiomeric purity of your Prenalterol and to be consistent in its use across experiments.
Q5: In some of my experiments, Prenalterol seems to be inhibiting the effect of a full agonist. Is this possible?
A5: Yes, this is a characteristic of partial agonists. In the presence of a full agonist, a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist.[8][9][10] This occurs because Prenalterol competes for the same binding site on the β1-adrenergic receptor but elicits a submaximal response.
Troubleshooting Guides
Inconsistent cAMP Assay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High background signal in negative controls | Nonspecific binding of detection reagents. | - Increase the number of wash steps. - Include a blocking agent (e.g., BSA) in your assay buffer. |
| Cell autofluorescence. | - Use a plate reader with appropriate filters to minimize background fluorescence. - Test a plate with cells only to determine the baseline autofluorescence. | |
| Contaminated reagents. | - Prepare fresh reagents. - Filter-sterilize aqueous solutions. | |
| Low or no signal with positive control (e.g., Isoproterenol) | Inactive agonist. | - Prepare a fresh stock solution of the agonist. - Verify the activity of the agonist in a previously validated assay. |
| Unhealthy or insufficient number of cells. | - Check cell viability using a method like Trypan Blue exclusion. - Optimize cell seeding density. | |
| Suboptimal assay conditions. | - Optimize incubation time, temperature, and buffer composition. | |
| High variability between replicate wells | Inconsistent cell seeding. | - Ensure a single-cell suspension before plating. - Mix the cell suspension gently between pipetting. |
| Pipetting errors. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. | |
| "Edge effects" in the microplate. | - Avoid using the outer wells of the plate. - Ensure even temperature and humidity during incubation. |
Inconsistent Cardiac Contractility Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Irregular or absent contractions in baseline recordings | Poor tissue health. | - Ensure rapid and careful isolation of the heart or papillary muscle to minimize ischemia. - Maintain optimal temperature and oxygenation of the perfusion buffer. |
| Improper mounting of the tissue. | - Ensure the tissue is securely mounted without excessive tension. - Check that the electrodes are correctly positioned for stimulation. | |
| Variable response to Prenalterol between preparations | Differences in receptor density. | - Use animals of the same age, sex, and strain to minimize biological variability. |
| Tachyphylaxis. | - Allow for an adequate equilibration period before adding Prenalterol. - Include washout periods between successive drug additions. | |
| Drug delivery issues in Langendorff setup | Incomplete perfusion of the coronary arteries. | - Ensure the aorta is cannulated correctly and there are no leaks. - Maintain a constant perfusion pressure. |
| Drug adsorption to tubing. | - Use inert tubing material. - Prime the tubing with the drug solution before starting the experiment. |
Experimental Protocols
Adenylyl Cyclase Activation Assay
This protocol is a general guideline for measuring adenylyl cyclase activity in cell membranes upon stimulation with Prenalterol.
-
Membrane Preparation:
-
Culture cells expressing the β1-adrenergic receptor to near confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, and an ATP regenerating system like creatine (B1669601) phosphate (B84403) and creatine kinase).
-
Add the cell membrane preparation to the reaction mixture.
-
Add varying concentrations of Prenalterol or a control agonist (e.g., Isoproterenol).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 100 mM HCl).
-
Boil the samples to inactivate the enzyme.
-
-
cAMP Quantification:
-
Centrifuge the samples to pellet the protein.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP detection kit (e.g., HTRF or AlphaScreen).
-
cAMP Measurement in Whole Cells (HTRF Assay)
This protocol outlines a general procedure for a competitive immunoassay to measure intracellular cAMP levels.[5][11][12][13]
-
Cell Preparation:
-
Seed cells expressing the β1-adrenergic receptor in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Stimulation:
-
Add varying concentrations of Prenalterol or a control agonist to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add the HTRF lysis buffer containing the two detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).
-
Incubate for 1 hour at room temperature to allow for cell lysis and the competitive binding reaction.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced by the cells.
-
Isolated Heart (Langendorff) Contractility Assay
This protocol provides a general overview of the Langendorff isolated heart preparation for assessing the effects of Prenalterol on cardiac contractility.[9][14][15][16][17]
-
Heart Isolation and Perfusion:
-
Anesthetize the animal and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
-
Measurement of Contractile Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
-
Record left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and relaxation (+dP/dt and -dP/dt).
-
Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).
-
-
Drug Administration:
-
Introduce Prenalterol into the perfusion buffer at various concentrations.
-
Record the changes in contractile parameters in response to the drug.
-
-
Data Analysis:
-
Analyze the dose-dependent effects of Prenalterol on LVDP, +dP/dt, and heart rate.
-
Data Presentation
Table 1: In Vivo Hemodynamic Effects of Intravenous Prenalterol in Patients with Chronic Heart Failure
| Parameter | Control (Pre-infusion) | Prenalterol (5 mg IV) | % Change |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% |
| Stroke Volume Index (mL/m²) | 24 ± 3 | 30 ± 4 | +25.0% |
| Heart Rate (beats/min) | 78 ± 10 | 82 ± 11 | +5.1% |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1702 ± 250 | 1260 ± 180 | -26.0% |
| Data are presented as mean ± SD. Data compiled from a study in 10 patients.[6] |
Table 2: Comparative Efficacy of Prenalterol and Isoproterenol on Cardiac Parameters in Anesthetized Cats
| Parameter | Prenalterol (Intrinsic Activity) | Isoproterenol (Intrinsic Activity) |
| Chronotropic Effect (Heart Rate) | 88% | 100% |
| Inotropic Effect (Contractility) | 76% | 100% |
| Intrinsic activity is expressed as a percentage of the maximal response to Isoproterenol. Data from a comparative in vivo study. |
Visualizations
Caption: Signaling pathway of Prenalterol at the β1-adrenergic receptor.
Caption: General experimental workflow for assessing Prenalterol's effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Receptor reserve masks partial agonist activity of drugs in a cloned rat 5-hydroxytryptamine1B receptor expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist efficacy and receptor desensitization: from partial truths to a fuller picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and ligand bias at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of cardiac contractility using langendorff apparatus connected to a powerlab | PPTX [slideshare.net]
- 17. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prenalterol Hydrochloride for Sterile Injection
This guide provides technical support for researchers, scientists, and drug development professionals on the preparation of sterile injectable solutions of Prenalterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a selective β1-adrenergic receptor agonist.[1] In research, it is primarily used for studying cardiovascular diseases due to its positive inotropic effects on the heart.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
For creating a concentrated stock solution, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent.[3] For preparing a sterile solution for injection, aqueous vehicles such as normal saline (0.9% sodium chloride) or 5% Dextrose in Water (D5W) are the preferred choices.[2] However, the aqueous solubility of this compound may be limited, and the use of co-solvents might be necessary for higher concentrations.
Q3: How should I prepare a sterile solution of this compound for injection?
If dissolving in an aqueous vehicle like normal saline, sterilization should be achieved by filtering the solution through a sterile 0.22 μm syringe filter.[4] It is crucial to use aseptic techniques throughout the preparation process to prevent microbial contamination.
Q4: The compound is not dissolving completely in normal saline. What should I do?
If you encounter solubility issues with this compound in aqueous solutions, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break down particles and enhance dissolution.
-
pH Adjustment: The solubility of many compounds is pH-dependent. You may need to adjust the pH of the vehicle. For intravenous administration, the acceptable pH range for unbuffered solutions is generally between 3 and 9.[2]
-
Co-solvents: For animal studies, a co-solvent system may be employed. One suggested formulation involves creating a stock solution in DMSO and then diluting it with a mixture of PEG300, Tween 80, and saline or PBS.[4]
Q5: How should I store the prepared this compound solution?
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3] Sterile aqueous solutions should ideally be prepared fresh before each experiment. If short-term storage is necessary, it should be done at 2-8°C, and the solution should be visually inspected for any precipitation or contamination before use. The stability of this compound in aqueous solutions over time is not well-documented in publicly available literature, so prolonged storage is not recommended without conducting your own stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the solution upon cooling or standing | The concentration of this compound exceeds its solubility in the chosen vehicle at that temperature. | Warm the solution gently to redissolve the precipitate. If the issue persists, you may need to lower the concentration or use a co-solvent system. |
| Cloudy or discolored solution after preparation | This could indicate contamination, degradation of the compound, or an issue with the vehicle. | Do not use the solution. Prepare a fresh batch, ensuring all equipment is sterile and the vehicle is clear and within its expiry date. |
| Difficulty in filtering the solution through a 0.22 μm filter | Undissolved particles are clogging the filter. | Ensure the compound is fully dissolved before filtration. You may need to use a larger pore size pre-filter if significant particulate matter is present, followed by the 0.22 μm sterile filter. |
Quantitative Data
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[3] |
| Water / Normal Saline | Data not readily available in public literature. | Researchers should perform their own solubility tests to determine the optimal concentration for their specific experimental needs. |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Solution in Normal Saline
Objective: To prepare a sterile solution of this compound at a target concentration (e.g., 1 mg/mL) in normal saline for injection.
Materials:
-
This compound powder
-
Sterile normal saline (0.9% Sodium Chloride Injection, USP)
-
Sterile vials
-
Sterile syringes and needles
-
Sterile 0.22 μm syringe filter
-
70% ethanol (B145695) for disinfection
-
Calibrated balance
Methodology:
-
Preparation of Workspace: Work in a laminar flow hood or a designated clean area. Disinfect all surfaces and materials with 70% ethanol.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolution: Aseptically add the weighed powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile normal saline to the vial.
-
Mixing: Gently swirl the vial to dissolve the powder. If necessary, use a sterile magnetic stir bar or gentle sonication to aid dissolution. Visually inspect to ensure no particles are visible.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 μm syringe filter to the syringe. Filter the solution into a final sterile vial.
-
Labeling and Storage: Label the final vial with the compound name, concentration, date of preparation, and appropriate handling instructions. For immediate use. If short-term storage is required, store at 2-8°C and use within 24 hours.
Visualizations
References
"how to avoid tachyphylaxis with continuous Prenalterol infusion"
Welcome to the technical support center for researchers utilizing continuous Prenalterol infusion in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address common challenges, particularly the phenomenon of tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is Prenalterol and why is it used in research?
Prenalterol is a selective β1-adrenergic receptor agonist. In research, it is often used to study the effects of selective β1-adrenergic stimulation on cardiac function, such as contractility (inotropic effects) and heart rate (chronotropic effects), as well as associated downstream signaling pathways. Its selectivity allows for the targeted investigation of the β1-adrenergic system, distinguishing its roles from those of β2-adrenergic receptors.[1][2]
Q2: What is tachyphylaxis and why is it a concern with continuous Prenalterol infusion?
Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[3] With continuous infusion of a β1-agonist like Prenalterol, the β1-adrenergic receptors can become desensitized and their numbers on the cell surface can decrease (downregulation).[4] This leads to a diminished therapeutic or experimental effect over time, even when the drug concentration remains constant. This is a critical consideration in experimental design, as it can significantly impact the interpretation of results from prolonged studies.
Q3: What are the molecular mechanisms underlying Prenalterol-induced tachyphylaxis?
The primary mechanism of tachyphylaxis to β-agonists involves two key processes:
-
Receptor Desensitization: Upon prolonged stimulation by Prenalterol, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β1-adrenergic receptor. This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[2]
-
Receptor Downregulation: The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with its downstream signaling partner, the Gs protein, effectively uncoupling the receptor from its signaling cascade.[2] Furthermore, β-arrestin promotes the internalization of the receptor from the cell membrane into endosomes. While some receptors may be recycled back to the membrane, chronic stimulation leads to their degradation, resulting in a net decrease in the total number of receptors available to bind to Prenalterol.[2][5]
Troubleshooting Guide: Managing Tachyphylaxis in Prenalterol Infusion Experiments
Issue: Diminished physiological response to continuous Prenalterol infusion over time.
Possible Cause: Development of tachyphylaxis due to β1-adrenergic receptor desensitization and downregulation.
Solutions:
-
Implement Intermittent Dosing Regimens: Instead of a continuous, uninterrupted infusion, consider an intermittent dosing strategy. This allows for periods of receptor recovery, during which receptors can be dephosphorylated and recycled back to the cell surface. While specific protocols for Prenalterol are not extensively published, a rational starting point based on clinical practices with other inotropes could be cyclical infusions (e.g., 8-12 hours of infusion followed by a 12-16 hour drug-free period).[6] The optimal on/off duration will need to be determined empirically for your specific experimental model.
-
Consider Adjunct Therapies to Modulate the Signaling Pathway:
-
Phosphodiesterase (PDE) Inhibitors: Prenalterol stimulates the production of cyclic AMP (cAMP), a key second messenger. PDEs are enzymes that degrade cAMP. Co-administration of a PDE inhibitor (particularly PDE4 inhibitors for anti-inflammatory effects) can increase intracellular cAMP levels, potentially compensating for reduced receptor signaling.[7][8] This approach may help maintain the physiological response even in the presence of some receptor desensitization.
-
β-Arrestin Inhibitors: Although many are still in the experimental phase, β-arrestin inhibitors are being developed.[9][10][11] These molecules could theoretically prevent the uncoupling of the receptor from the G-protein and its subsequent internalization, directly targeting a key step in the tachyphylaxis process. Researchers could explore the use of such compounds as they become more widely available.
-
-
Dose Titration: If a continuous infusion is essential, a carefully planned dose-titration strategy may partially mitigate tachyphylaxis. This would involve starting with the lowest effective dose and gradually increasing it over the course of the experiment to counteract the diminishing response. However, this approach has limitations as higher doses may eventually lead to more pronounced tachyphylaxis and potential off-target effects.
Experimental Protocols
Protocol 1: In Vivo Model of Continuous Beta-Agonist Infusion to Induce Tachyphylaxis
This protocol is adapted from studies using other beta-agonists and can be modified for Prenalterol.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Delivery: A mini-osmotic pump is surgically implanted subcutaneously in the dorsal region of the rat under appropriate anesthesia.
-
Drug Preparation: Prenalterol is dissolved in sterile saline at a concentration calculated to deliver the desired dose over the infusion period (e.g., a common dose for other beta-agonists is in the range of 400 µg/kg/h, but this would need to be optimized for Prenalterol).[4]
-
Infusion Duration: Typically 4 to 14 days to induce significant receptor downregulation.
-
Outcome Measures:
-
Hemodynamic Monitoring: Blood pressure and heart rate can be monitored via telemetry or tail-cuff methods at baseline and at various time points throughout the infusion period.
-
Ex Vivo Cardiac Function: At the end of the infusion period, hearts can be isolated and perfused in a Langendorff apparatus to assess contractile function in response to a bolus of Prenalterol or other beta-agonists.
-
Receptor Density Measurement: Ventricular tissue is harvested, and membrane fractions are prepared. Radioligand binding assays using an antagonist like [3H]dihydroalprenolol can be performed to quantify the density of β-adrenergic receptors (Bmax) and their binding affinity (Kd).[4]
-
mRNA Levels: Quantitative PCR can be used to measure the mRNA levels of the β1-adrenergic receptor to determine if downregulation occurs at the transcriptional level.[5]
-
Protocol 2: Evaluating the Efficacy of an Intermittent Dosing Strategy
-
Experimental Groups:
-
Control: Continuous infusion of vehicle (e.g., saline).
-
Continuous Prenalterol: Continuous infusion of Prenalterol for the full duration of the experiment.
-
Intermittent Prenalterol: Prenalterol infused for a set period (e.g., 12 hours) followed by a drug-free period (e.g., 12 hours), with the cycle repeated for the duration of the experiment.
-
-
Methodology: Utilize the in vivo model described in Protocol 1, with the infusion pumps programmed for either continuous or intermittent delivery.
-
Analysis: Compare the outcome measures (hemodynamic, ex vivo cardiac function, receptor density) between the continuous and intermittent infusion groups. A successful intermittent strategy would show a preserved or less diminished response to Prenalterol compared to the continuous infusion group.
Data Presentation
Table 1: Hemodynamic Effects of Long-Term Oral Prenalterol Administration in Patients with Severe Congestive Heart Failure
| Parameter | Baseline | 1 Week | 3 Months | 6 Months |
| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | 93 ± 9** | 91 ± 6 |
| Cardiac Index (L/min/m²) | 2.7 ± 0.7 | 3.3 ± 0.7** | 3.0 ± 0.9 | 2.9 ± 0.7 |
| Ejection Fraction (%) | 20 ± 10 | 27 ± 12* | 23 ± 11 | 20 ± 10 |
*p < 0.05 vs. Baseline; **p < 0.01 vs. Baseline Data adapted from a study on long-term oral administration, which can provide insights into the development of tolerance over time.[10]
Table 2: Effects of Beta-Adrenoceptor Downregulation on Atrial Responses to Beta-Agonists
| Agonist | Treatment Group | EC₅₀ (M) | Maximum Response (% of control) |
| Isoproterenol (B85558) (Full Agonist) | Control | 1.0 x 10⁻⁸ | 100 |
| Isoproterenol-Infused | 1.4 x 10⁻⁷ | 100 | |
| Prenalterol (Partial Agonist) | Control | 3.2 x 10⁻⁷ | 60 |
| Isoproterenol-Infused | - | 0 (response abolished) |
Data from a study where downregulation was induced by isoproterenol infusion, demonstrating the profound effect on the response to a partial agonist like Prenalterol.[4]
Visualizations
Caption: Prenalterol signaling pathway.
Caption: Molecular mechanism of Prenalterol-induced tachyphylaxis.
Caption: Troubleshooting workflow for tachyphylaxis.
References
- 1. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 2. continuumrx.com [continuumrx.com]
- 3. dovepress.com [dovepress.com]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intermittent positive inotrope infusion in the management of end-stage, low-output heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
"addressing variability in Prenalterol hydrochloride dose-response"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Prenalterol (B117765) hydrochloride dose-response experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to directly address specific issues that may be encountered during your experiments with Prenalterol hydrochloride.
In Vitro Assay Troubleshooting
Question 1: My dose-response curve for Prenalterol in a cAMP assay is showing low potency (high EC50) and/or a shallow slope. What are the potential causes and solutions?
Answer: This is a common issue when working with partial agonists like Prenalterol. Several factors could be contributing to this observation:
-
Cell Line and Receptor Expression Levels: The magnitude of the response to a partial agonist is highly dependent on the receptor density in your chosen cell line. Low receptor expression can lead to a reduced maximal response and an apparent decrease in potency.
-
Troubleshooting:
-
Confirm the β1-adrenergic receptor expression level in your cell line using techniques like qPCR, western blotting, or radioligand binding assays.
-
Consider using a cell line known to express high levels of the β1-adrenergic receptor or a recombinant cell line with stable overexpression.
-
-
-
Partial Agonism: By its nature as a partial agonist, Prenalterol will not produce the same maximal response as a full agonist (e.g., isoproterenol).[1][2] This can sometimes be misinterpreted as low potency.
-
Troubleshooting:
-
Always include a full agonist like isoproterenol (B85558) in your experiments to establish the maximum possible response in your assay system.
-
The partial agonist activity of Prenalterol is reported to be around 60% of a full agonist.[3][4][5]
-
-
-
Assay Conditions: Suboptimal assay conditions can dampen the cellular response.
-
Troubleshooting:
-
Cell Health: Ensure cells are healthy and not overgrown. Perform assays on cells within a consistent passage number range.
-
Serum Presence: Serum can contain components that may interfere with the assay. Consider serum-starving the cells for a few hours before the experiment.
-
Reagent Quality: Use high-quality reagents and ensure the cAMP assay kit is within its expiration date.
-
-
-
Compound Stability: Degradation of this compound in your stock or working solutions will lead to inaccurate concentrations and a rightward shift in the dose-response curve.
-
Troubleshooting:
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Refer to the "Compound Handling and Stability" section for detailed storage recommendations.
-
-
Question 2: I am observing high well-to-well variability in my calcium flux assay with Prenalterol. How can I improve the consistency of my results?
Answer: High variability in calcium flux assays can be frustrating. Here are some common causes and troubleshooting tips:
-
Uneven Cell Plating: Inconsistent cell numbers across wells is a primary source of variability.
-
Troubleshooting:
-
Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer.
-
Visually inspect the plate for even cell distribution before the assay.
-
-
-
Dye Loading Issues: Inconsistent dye loading can lead to variable baseline fluorescence and response magnitudes.
-
Troubleshooting:
-
Ensure the dye is completely solubilized in DMSO before preparing the loading buffer.
-
Optimize the dye concentration and loading time for your specific cell line.
-
-
-
Agonist Addition Technique: The speed and method of agonist addition can influence the initial phase of the calcium response.
-
Troubleshooting:
-
Use an automated liquid handler for consistent and simultaneous addition of the agonist to all wells.
-
If adding manually, use a multichannel pipette and be consistent with your technique.
-
-
-
Cell Health and Passage Number: As with cAMP assays, cell health is critical.
-
Troubleshooting:
-
Use cells at a consistent confluency and passage number.
-
Avoid using cells that have been in culture for too long.
-
-
Isolated Organ (Langendorff Heart) Troubleshooting
Question 3: In my Langendorff-perfused heart preparation, I'm seeing a blunted or inconsistent inotropic and chronotropic response to Prenalterol. What should I check?
Answer: Variability in isolated heart preparations can arise from several factors related to the preparation itself and the experimental conditions.
-
Heart Viability: The health of the heart at the start of the experiment is paramount.
-
Troubleshooting:
-
Minimize the time between heart excision and the start of perfusion.
-
Ensure the heart is immediately placed in ice-cold cardioplegic solution upon removal.
-
Check for any damage to the aorta during cannulation.
-
-
-
Perfusion and Oxygenation: Inadequate perfusion or oxygenation will compromise cardiac function.
-
Troubleshooting:
-
Ensure the perfusion buffer is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Check for bubbles in the perfusion line, as these can cause embolisms.
-
Maintain a stable perfusion pressure or flow rate.
-
-
-
Receptor Desensitization: Prolonged exposure to endogenous catecholamines during a stressful harvesting procedure or prior experimental manipulations can desensitize β-adrenergic receptors.
-
Troubleshooting:
-
Handle the animals gently to minimize stress before and during the procedure.
-
Allow for a stabilization period (e.g., 20-30 minutes) after mounting the heart before administering any drugs.
-
-
-
Drug Concentration and Delivery: Inaccurate drug concentrations reaching the heart will lead to variable responses.
-
Troubleshooting:
-
Ensure accurate preparation of your this compound solutions.
-
Confirm that the drug is being delivered at the correct rate and is mixing adequately with the perfusate.
-
-
In Vivo Study Troubleshooting
Question 4: I am observing significant variability in the heart rate and blood pressure response to Prenalterol in my rodent studies. How can I improve the reproducibility of my data?
Answer: In vivo studies introduce additional layers of complexity that can contribute to variability.
-
Animal Stress: Stress is a major confounding factor in cardiovascular studies.
-
Troubleshooting:
-
Acclimatize the animals to the experimental room and handling procedures for several days before the study.
-
For conscious animals, use telemetry or tail-cuff methods that minimize restraint and handling stress.[6]
-
If using anesthesia, choose an appropriate agent and maintain a consistent level of anesthesia throughout the experiment.
-
-
-
Route of Administration: The method of drug delivery can impact the pharmacokinetic profile and, consequently, the observed response.
-
Troubleshooting:
-
Be consistent with the route of administration (e.g., intravenous, intraperitoneal, subcutaneous).
-
Ensure accurate dosing and injection technique.
-
-
-
Animal Characteristics: Factors such as age, sex, and strain of the animal can influence the cardiovascular response to β-agonists.
-
Troubleshooting:
-
Use animals of the same age, sex, and genetic background within an experiment.
-
Report these characteristics in your methodology.
-
-
-
Data Acquisition: Inaccurate or inconsistent data recording will lead to variability.
-
Troubleshooting:
-
Ensure proper calibration of blood pressure transducers and other recording equipment.
-
Allow for a stable baseline recording before drug administration.
-
-
Data Presentation
The following tables summarize quantitative data related to this compound's effects from various studies.
Table 1: In Vivo Hemodynamic Effects of Prenalterol in Humans
| Parameter | Dose/Route | Change from Baseline | Reference |
| Cardiac Index | 4.8 mg IV | ↑ from 1.9 to 2.6 L/min/m² | [2] |
| Stroke Index | 4.8 mg IV | ↑ from 24 to 30 ml/beat/m² | [2] |
| Heart Rate | 4.8 mg IV | ↑ from 87 to 91 beats/min | [7] |
| Mean Arterial Pressure | 4.8 mg IV | ↑ from 87 to 92 mm Hg | [7] |
| Left Ventricular Ejection Fraction | 1-8 mg IV | ↑ from 17% to 26% | [7] |
| Systolic Blood Pressure | 1-2 mg IV | ↑ by 26% | [8] |
| Heart Rate | 1-2 mg IV | No significant increase | [8] |
Table 2: In Vitro and In Vivo Effects of Prenalterol in Animal Models
| Model | Parameter | Observation | Reference |
| Anesthetized Cat | Chronotropic Intrinsic Activity | 88% of isoproterenol | [3] |
| Anesthetized Cat | Inotropic Intrinsic Activity | 76% of isoproterenol | [3] |
| Anesthetized Rat | Myocardial cAMP | No elevation | [3] |
| Anesthetized Rat | Heart Rate | Significant increase | [3] |
| Rat Left Atria | Response after β-adrenoceptor down-regulation | Complete suppression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 Cells
-
Cell Culture:
-
Culture HEK293 cells (or a cell line stably expressing the human β1-adrenergic receptor) in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
-
Cell Plating:
-
Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
-
Serum Starvation (Optional but Recommended):
-
On the day of the assay, replace the growth medium with serum-free DMEM and incubate for 2-4 hours.
-
-
Assay Procedure:
-
Aspirate the medium and add 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of this compound and a full agonist (e.g., isoproterenol) in stimulation buffer.
-
Add 50 µL of the agonist dilutions to the respective wells. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves and calculate EC50 and Emax values using a non-linear regression model (e.g., sigmoidal dose-response).
-
Protocol 2: Langendorff Isolated Rat Heart Perfusion
-
Animal Preparation:
-
Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Administer heparin to prevent blood clotting.
-
-
Heart Excision and Cannulation:
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
-
Perfusion:
-
Perfuse the heart retrogradely with KH buffer (gassed with 95% O2 / 5% CO2) at a constant pressure (e.g., 70-80 mmHg) or constant flow, and maintain the temperature at 37°C.
-
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Place electrodes on the heart to record an electrocardiogram (ECG).
-
-
Stabilization:
-
Allow the heart to stabilize for 20-30 minutes.
-
-
Drug Administration:
-
Administer this compound via a side-port infusion into the perfusion line at increasing concentrations.
-
-
Data Acquisition and Analysis:
-
Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.
-
Analyze the dose-dependent changes in these parameters.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. The structural basis for agonist and partial agonist action on a β1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional differences between full and partial agonists: evidence for ligand-specific receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiostimulatory effects of prenalterol, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Beta1-Adrenergic Receptors Promote Focal Adhesion Signaling Downregulation And Myocyte Apoptosis in Acute Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Hemodynamic effects of intravenous prenalterol in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of intravenous prenalterol on ventricular performance, as assessed by radionuclide ventriculography, in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of in vivo beta-adrenoceptor down-regulation on cardiac responses to prenalterol and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prenalterol Hydrochloride Cardiovascular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Prenalterol (B117765) hydrochloride. This guide focuses on unexpected cardiovascular responses that may be encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary cardiovascular response to Prenalterol hydrochloride?
This compound is a selective β1-adrenergic receptor partial agonist. Its primary expected effect is a positive inotropic action, leading to an increase in myocardial contractility. This is generally accompanied by a modest increase in heart rate (chronotropic effect). The intended therapeutic outcome is an improvement in cardiac output and stroke volume, particularly in conditions like heart failure.
Q2: Are there any unexpected cardiovascular responses that have been observed with Prenalterol?
Yes, several unexpected cardiovascular responses have been documented in the literature. These include:
-
Tolerance and lack of long-term efficacy: The initial positive hemodynamic effects may not be sustained with chronic oral administration.
-
Significant increase in heart rate: In some patient populations, such as those with severe congestive heart failure, a more pronounced increase in heart rate than typically expected has been observed.
-
Dose-dependent decrease in stroke volume: Paradoxically, at higher intravenous doses, a decrease in stroke volume has been reported in healthy volunteers.[1]
-
Alteration of autonomic balance: Prenalterol can shift the autonomic nervous system balance towards sympathetic dominance, which may have implications for cardiac rhythm stability.[2]
-
Potential for proarrhythmia: In patients with pre-existing arrhythmias, high doses of Prenalterol may increase the frequency of ventricular and/or atrial arrhythmias.[3]
-
Increased regional ventricular dyskinesia: In individuals with severely impaired ventricular function, Prenalterol has been noted to worsen regional wall motion abnormalities.[4]
Troubleshooting Guides
Issue 1: Diminished or Absent Inotropic Effect with Chronic Administration
Symptoms:
-
Initial improvement in cardiac function (e.g., increased ejection fraction, cardiac index) is not maintained over weeks or months of continuous oral Prenalterol administration.
-
A decline in previously improved hemodynamic parameters despite consistent dosing.
Possible Cause:
-
Tolerance Development: Long-term stimulation of β1-adrenergic receptors can lead to their downregulation or desensitization, reducing the heart's responsiveness to the drug.
Troubleshooting Steps:
-
Confirm Dosing and Administration: Verify the correct dosage and administration schedule.
-
Assess Receptor Density and Sensitivity: If feasible in your experimental model, assess β1-adrenergic receptor density and sensitivity in cardiac tissue to confirm downregulation.
-
Consider Intermittent Dosing: Explore an intermittent dosing strategy to potentially mitigate receptor downregulation.
-
Evaluate for Disease Progression: In clinical or animal models of heart failure, consider that the worsening of the underlying disease state may be contributing to the reduced drug efficacy.
Issue 2: Unexpectedly High Heart Rate (Tachycardia)
Symptoms:
-
A significant increase in heart rate that is disproportionate to the observed inotropic effects.
-
Heart rate exceeding expected ranges for the given dose and patient/animal population.
Possible Cause:
-
Partial Agonist Activity at β2-Adrenoceptors: While selective for β1-receptors, Prenalterol may exhibit some partial agonist activity at β2-adrenoceptors, which can contribute to an increased heart rate.[2]
-
Underlying Patient/Animal Condition: The baseline autonomic tone and severity of cardiac dysfunction can influence the chronotropic response.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to reduce the dose of Prenalterol and monitor the heart rate response.
-
Co-administration with a β2-Antagonist: In a research setting, co-administration with a selective β2-adrenergic antagonist (e.g., ICI 118,551) can help determine the contribution of β2-receptor stimulation to the tachycardia.[2]
-
Monitor ECG: Continuously monitor the electrocardiogram (ECG) to assess for any accompanying arrhythmias.
Issue 3: Paradoxical Decrease in Stroke Volume at High Doses
Symptoms:
-
After an initial increase, the stroke volume decreases as the intravenous dose of Prenalterol is further escalated.[1]
Possible Cause:
-
Excessive Tachycardia: A very high heart rate can reduce ventricular filling time, leading to a decrease in end-diastolic volume and consequently, a lower stroke volume.
-
Increased Afterload: Prenalterol can cause a significant increase in systolic blood pressure, which increases the afterload on the heart, potentially impeding ventricular ejection.[4]
Troubleshooting Steps:
-
Optimize Dosage: This is a dose-dependent effect, so reducing the infusion rate should restore the positive effect on stroke volume.
-
Monitor Blood Pressure: Closely monitor arterial blood pressure. If a significant increase is observed, this is a likely contributor.
-
Assess Diastolic Function: If possible, evaluate diastolic function to determine if reduced filling time is the primary cause.
Data Presentation
Table 1: Long-Term Hemodynamic Effects of Oral Prenalterol in Severe Congestive Heart Failure
| Parameter | Baseline | 1 Week | 3 Months | 6 Months |
| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | 93 ± 9** | 91 ± 6 |
| Cardiac Index (L/min/m²) | 2.7 ± 0.7 | 3.3 ± 0.7** | 3.0 ± 0.9 | 2.9 ± 0.7 |
| Ejection Fraction (%) | 20 ± 10 | 27 ± 12* | 23 ± 11 | 20 ± 10 |
*p < 0.05, **p < 0.01 compared to baseline
Table 2: Dose-Dependent Effects of Intravenous Prenalterol in Healthy Volunteers
| Cumulative Dose (mg) | Change in Cardiac Output (%) | Change in Stroke Volume (%) | Change in Heart Rate (%) |
| Up to ~4.5 mg | +21.0% | No significant change | - |
| 5.55 mg | No further increase | -7.0% | +28.4%* |
*p < 0.05 compared to baseline
Experimental Protocols
Protocol 1: Assessment of Long-Term Efficacy and Tolerance
-
Model: Animal model of chronic heart failure or human clinical trial.
-
Treatment Groups:
-
Control group (placebo/vehicle)
-
This compound group (oral administration, daily)
-
-
Duration: 6 months.
-
Assessments:
-
Baseline: Measure baseline hemodynamic parameters including heart rate, blood pressure, cardiac output, stroke volume, and ejection fraction using appropriate techniques (e.g., echocardiography, cardiac catheterization).
-
Follow-up: Repeat hemodynamic assessments at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Data Analysis: Compare the changes in hemodynamic parameters from baseline between the Prenalterol and control groups at each time point. A significant initial improvement followed by a decline towards baseline in the Prenalterol group would suggest tolerance.
Protocol 2: Investigation of Unexpected Tachycardia
-
Model: Anesthetized animal model or human volunteers.
-
Instrumentation: Equip with continuous ECG and blood pressure monitoring.
-
Procedure:
-
Administer a selective β1-antagonist (e.g., metoprolol) to block the primary receptor target.
-
Subsequently, administer Prenalterol and observe the heart rate response. A significant increase in heart rate would suggest off-target effects.
-
Alternatively, after establishing a tachycardic response to Prenalterol, administer a selective β2-antagonist (e.g., ICI 118,551) to see if the heart rate is reduced.
-
-
Data Analysis: Analyze the changes in heart rate in response to Prenalterol in the presence and absence of selective beta-blockers.
Visualizations
Caption: Signaling pathway of Prenalterol's inotropic effect.
Caption: Workflow for long-term efficacy studies.
Caption: Logic for troubleshooting tachycardia.
References
- 1. Immediate haemodynamic effects of prenalterol, a new adrenergic beta-1-receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heart-rate variability effects of beta-adrenoceptor agonists (xamoterol, prenalterol, and salbutamol) assessed nonlinearly with scatterplots and sequence methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiologic properties of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of intravenous prenalterol on ventricular performance, as assessed by radionuclide ventriculography, in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prenalterol Hydrochloride Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prenalterol (B117765) hydrochloride. The information provided is intended to assist in understanding and preventing its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways of prenalterol hydrochloride?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, its chemical structure as an aryloxypropanolamine allows for the inference of potential degradation routes based on studies of structurally similar β-blockers like propranolol (B1214883) and betaxolol. The primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Under acidic or basic conditions, the ether linkage in the propanolamine (B44665) side chain can be cleaved. Acid-catalyzed hydrolysis may lead to the formation of 4-hydroxyphenol and a diol derivative of the side chain.
-
Oxidation: The secondary alcohol group in the side chain is susceptible to oxidation, which would form a ketone. The secondary amine can also be oxidized. The phenol (B47542) group is prone to oxidation, potentially leading to the formation of colored degradation products. The presence of oxidizing agents like hydrogen peroxide can accelerate this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the aromatic phenol ring and cleavage of the side chain. Studies on other beta-blockers have shown the formation of naphthol-related compounds from the naphthalene (B1677914) ring of propranolol upon light exposure, suggesting that the phenol ring in prenalterol could undergo similar photo-induced degradation.[1]
Q2: What are the main factors that can accelerate the degradation of this compound?
Several environmental factors can significantly impact the stability of this compound and accelerate its degradation:
-
pH: Both highly acidic and alkaline conditions can catalyze the hydrolysis of the ether bond.
-
Temperature: Elevated temperatures generally increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[2]
-
Light: Exposure to ultraviolet (UV) and even visible light can induce photodegradation.[1][3]
-
Oxidizing Agents: The presence of peroxides or metal ions can promote oxidative degradation.
-
Humidity: For solid forms of this compound, high humidity can lead to hydrolysis.
Q3: How can I prevent the degradation of this compound during my experiments?
To maintain the stability of this compound solutions and solid forms, the following preventative measures are recommended:
-
pH Control: Use buffered solutions to maintain a pH where the drug is most stable, which for many amine-containing drugs is in the slightly acidic range.
-
Temperature Control: Store solutions and solid materials at controlled room temperature or under refrigeration, as specified by the manufacturer. Avoid excessive heat.
-
Light Protection: Protect solutions and solid materials from light by using amber-colored glassware or by wrapping containers in aluminum foil.
-
Use of Antioxidants: For formulations, the inclusion of antioxidants can help to prevent oxidative degradation.
-
Inert Atmosphere: When working with solutions for extended periods, purging with an inert gas like nitrogen or argon can help to minimize oxidation.
-
Proper Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Appearance of unexpected peaks in HPLC chromatogram during stability studies. | Degradation of this compound. | - Confirm the identity of the degradation products using techniques like LC-MS. - Review the experimental conditions (pH, temperature, light exposure) to identify the stressor. - Implement preventative measures as described in the FAQs. |
| Poor peak shape or resolution in HPLC analysis. | - Co-elution of degradation products with the parent drug. - Inappropriate mobile phase composition or pH. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, or pH. - Use a stability-indicating HPLC method that is validated to separate the drug from its degradation products. |
| Loss of this compound concentration in solution over time. | Degradation due to one or more of the factors mentioned above. | - Prepare fresh solutions for each experiment. - If solutions need to be stored, conduct a short-term stability study to determine appropriate storage conditions (e.g., refrigerated, protected from light). |
| Discoloration of this compound solution. | Oxidation of the phenol group, leading to the formation of colored quinone-type structures. | - Protect the solution from light and oxygen. - Consider adding an antioxidant if compatible with the experimental setup. |
Summary of Potential Degradation Under Forced Conditions
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Illustrative % Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 4-Hydroxyphenol, (2S)-3-(isopropylamino)propane-1,2-diol | 15% |
| Alkaline Hydrolysis | 0.1 M NaOH at 60 °C for 24h | 4-Hydroxyphenol, (2S)-3-(isopropylamino)propane-1,2-diol | 25% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Ketone derivative, N-oxide, Phenolic oxidation products | 20% |
| Thermal Degradation | Solid state at 80 °C for 48h | Various, depending on impurities and atmosphere | 10% |
| Photodegradation | Solution exposed to UV light (254 nm) for 8h | Products of phenol ring opening and side-chain cleavage | 30% |
Disclaimer: The percentage degradation values are for illustrative purposes only and are not based on experimental data for this compound.
Experimental Protocols
General Protocol for Forced Degradation Studies
This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% for the development of a good stability-indicating method.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (in solution):
-
Heat an aliquot of the stock solution (in a neutral buffer, if necessary) at 80°C.
-
Withdraw samples at appropriate time points.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a quartz cuvette or a suitable transparent container to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples at appropriate time points.
-
-
Analysis:
-
Analyze all samples by a suitable analytical method, such as a stability-indicating HPLC-UV method.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Photo-induced environmental depletion processes of beta-blockers in river waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Prenalterol Hydrochloride and Isoproterenol in Cardiac Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac stimulating effects of prenalterol (B117765) hydrochloride and isoproterenol (B85558), focusing on their performance, mechanisms of action, and supporting experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct pharmacological profiles of these two beta-adrenergic agonists.
Executive Summary
Prenalterol hydrochloride is a selective β1-adrenoceptor agonist, while isoproterenol is a non-selective β-adrenergic agonist, stimulating both β1 and β2 receptors. This fundamental difference in receptor selectivity dictates their distinct hemodynamic effects. Prenalterol primarily enhances myocardial contractility with a less pronounced effect on heart rate, whereas isoproterenol typically induces a significant increase in heart rate alongside its inotropic effects, and also causes peripheral vasodilation. The choice between these agents in a research or clinical setting depends on the desired balance between inotropic support and chronotropic effects.
Mechanism of Action and Signaling Pathways
Both prenalterol and isoproterenol exert their effects by stimulating beta-adrenergic receptors, which are G-protein coupled receptors. Activation of these receptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to an increase in intracellular calcium levels and enhanced cardiac muscle contraction.[2]
The key distinction lies in their receptor affinity. Prenalterol shows a higher affinity for β1 receptors, which are predominantly located in the heart, than for β2 receptors.[3] Isoproterenol, in contrast, is a potent agonist at both β1 and β2 receptors.[2][4] The stimulation of β2 receptors by isoproterenol leads to smooth muscle relaxation in the bronchi and peripheral blood vessels, an effect not prominently seen with prenalterol.[2]
Comparative Hemodynamic Effects: Experimental Data
The following tables summarize the quantitative data from various studies comparing the hemodynamic effects of prenalterol and isoproterenol.
Table 1: Effects on Heart Rate and Blood Pressure in Normal Subjects
| Parameter | Prenalterol | Isoproterenol | Study Reference |
| Heart Rate (HR) | ↑ by 10 bpm (highest dose, before autonomic block) | ↑ HR | [5] |
| ↑ by 42 bpm (highest dose, after autonomic block) | ↑ by 27 bpm (highest dose, after autonomic block) | [5] | |
| Mean Arterial Pressure (MAP) | ↑ by 10 mm Hg (before autonomic block) | ↓ MAP | [5] |
| Maintained (after autonomic block) | ↓ by 33 mm Hg (after autonomic block) | [5] | |
| Systolic Blood Pressure (SBP) | ↑ by up to 27% | ↑ SBP | [5][6] |
| Diastolic Blood Pressure (DBP) | No significant change | ↓ by 9% | [6] |
Table 2: Effects on Cardiac Output and Contractility in Patients with Heart Conditions
| Parameter | Prenalterol | Isoproterenol | Study Reference |
| Cardiac Index | ↑ from 1.8 to 2.1 L/min/m² (in cardiac failure) | ↑ from 2.27 to 3.61 L/min/m² (in complete heart block) | [4][7] |
| ↑ from 2.22 to 2.42 L/min/m² (in complete heart block) | [4] | ||
| Cardiac Output | ↑ 24-29% in normal volunteers | ↑ 45% in patients with ischemic heart disease | [6][8] |
| Stroke Volume | ↑ 17-18% | Increased | [6][8] |
| Left Ventricular dP/dt (max) | ↑ by 33% | Not reported in direct comparison | [9][10] |
| Left Ventricular Ejection Fraction (LVEF) | ↑ from 22% to 28% (in cardiac failure) | Greater increase than prenalterol | [6][7] |
Experimental Protocols
The data presented above are derived from studies employing various experimental designs. Below are summarized methodologies from key comparative experiments.
General Experimental Workflow
Study 1: Hemodynamic Effects in Normal Subjects[5]
-
Objective: To compare the cardioselectivity of prenalterol and isoproterenol.
-
Subjects: 10 normal subjects.
-
Methodology:
-
Prenalterol Administration: Intravenous infusions to achieve steady-state plasma concentrations of 10, 20, and 40 ng/ml. Oral doses of 10 mg and 100 mg were also administered.
-
Isoproterenol Administration: Intravenous infusions of 0.5, 1.5, and 2.5 micrograms.
-
Measurements: Heart rate (HR) and blood pressure (BP) were measured.
-
Conditions: Measurements were taken before and after inhibition of cardiovascular reflexes with atropine, clonidine, and phentolamine (B1677648) to assess direct cardiac effects.
-
Study 2: Comparison in Patients with Complete Heart Block[4]
-
Objective: To compare the hemodynamic effects of prenalterol and isoproterenol in patients with complete heart block.
-
Subjects: Seven patients with complete heart block and idioventricular escape rhythm.
-
Methodology:
-
Isoproterenol Administration: Continuous intravenous infusion at two increasing doses (1.7 µ g/min and 3.4 µ g/min ), each for 30 minutes.
-
Prenalterol Administration: Two intravenous bolus injections of 3.5 mg and 7.0 mg at 15-minute intervals.
-
Measurements: Cardiac index, heart rate, mean blood pressure, and mean pulmonary artery pressure were measured.
-
Study 3: Ventricular Performance in Ischemic Heart Disease[6]
-
Objective: To compare the effects of intravenous prenalterol and isoproterenol on ventricular performance.
-
Subjects: Nine patients with ischemic heart disease.
-
Methodology:
-
Prenalterol Administration: Intravenous administration of 1 mg and 2 mg.
-
Isoproterenol Administration: Infusion at a rate of 1 µ g/min .
-
Measurements: Heart rate, systolic and diastolic blood pressure, left ventricular ejection fraction (LVEF), and cardiac output were assessed using radionuclide ventriculography.
-
Conclusion
This compound and isoproterenol both act as cardiac stimulants but exhibit distinct hemodynamic profiles due to their differing beta-adrenergic receptor selectivity. Prenalterol's β1 selectivity makes it a more specific inotropic agent with less pronounced chronotropic and vasodilatory effects compared to the non-selective isoproterenol.[3][5] Isoproterenol, on the other hand, is a potent chronotrope and inotrope that also induces significant peripheral vasodilation due to its β2 agonist activity.[2][5] The choice between these two agents for research or therapeutic development should be guided by the specific desired cardiac response and the tolerance for effects on heart rate and systemic blood pressure. The experimental data consistently highlight prenalterol's ability to enhance myocardial contractility with minimal impact on heart rate and blood pressure, in contrast to isoproterenol's more widespread cardiovascular stimulation.[4][6][9][10]
References
- 1. Cardiostimulatory effects of prenalterol, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the hemodynamic effects of prenalterol and isoprenaline in patients with complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioselectivity of prenalterol and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of intravenous prenalterol on ventricular performance, as assessed by radionuclide ventriculography, in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of prenalterol (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Haemodynamic effects of prenalterol in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemodynamic effects of prenalterol in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Prenalterol and Dobutamine in the Management of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological and hemodynamic effects of Prenalterol (B117765) and Dobutamine (B195870), two inotropic agents investigated for the management of heart failure. By presenting experimental data, detailed methodologies, and signaling pathways, this document aims to be a valuable resource for researchers and professionals in the field of cardiovascular drug development.
Executive Summary
Both Prenalterol and Dobutamine are sympathomimetic amines that exert their primary effects through the stimulation of β1-adrenergic receptors in the heart, leading to increased cardiac contractility and output. Dobutamine is an established intravenous therapy for acute heart failure, while Prenalterol has been studied as both an intravenous and oral agent for chronic heart failure. A key differentiator is their duration of action, with Prenalterol exhibiting a significantly longer hemodynamic half-life.[1] This guide delves into the quantitative differences in their effects on key cardiac parameters, outlines their mechanisms of action, and provides a synthesized experimental protocol for their comparative evaluation in a preclinical heart failure model.
Hemodynamic Performance: A Quantitative Comparison
The following tables summarize the hemodynamic effects of Prenalterol and Dobutamine as reported in various studies on heart failure models. These data provide a quantitative basis for comparing their inotropic and chronotropic properties.
Table 1: Effects of Prenalterol on Hemodynamic Parameters in Heart Failure Patients
| Parameter | Baseline (Mean ± SD) | Post-Prenalterol (Mean ± SD) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.6 ± 0.6 | +36.8% | [2] |
| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | +31.8% | [3] |
| Heart Rate (beats/min) | 76 ± 3 | 87 ± 4 | +14.5% | [4] |
| Mean Arterial Pressure (mmHg) | Unchanged | Unchanged | - | [2] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1702 ± (not specified) | 1260 ± (not specified) | -26.0% | [2] |
| Pulmonary Wedge Pressure (mmHg) | Unchanged | Unchanged | - | [2] |
Table 2: Effects of Dobutamine on Hemodynamic Parameters in Heart Failure Patients
| Parameter | Baseline (Mean ± SD) | Post-Dobutamine (Mean ± SD) | Percentage Change | Reference |
| Cardiac Index (L/min/m²) | 2.4 ± 0.4 | 3.4 ± 0.9 | +41.7% | [5] |
| Cardiac Output (L/min) | 3.1 ± (not specified) | 5.6 ± (not specified) | +80.6% | [6] |
| Heart Rate (beats/min) | 86 ± (not specified) | 101 ± (not specified) | +17.4% | [7] |
| Mean Arterial Pressure (mmHg) | 93.3 ± (not specified) | 98.2 ± (not specified) | +5.3% | [6] |
| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | Decreased | Decreased | - | [7] |
| Pulmonary Wedge Pressure (mmHg) | 27.4 ± (not specified) | 21.1 ± (not specified) | -23.0% | [6] |
Mechanism of Action: Signaling Pathways
Both Prenalterol and Dobutamine are β1-adrenergic receptor agonists.[8][9][10] Their mechanism of action involves the activation of a G-protein coupled receptor cascade within cardiac myocytes, ultimately leading to an increase in intracellular calcium and enhanced contractility.
Caption: β1-Adrenergic Receptor Signaling Pathway for Prenalterol and Dobutamine.
Experimental Protocols
A standardized protocol is essential for the direct comparison of inotropic agents. The following section outlines a synthesized experimental methodology based on common practices in preclinical heart failure research.
Animal Model and Heart Failure Induction
A canine model of acute ischemic heart failure is often utilized.[1] This can be induced by coronary artery constriction to create a reproducible state of cardiac dysfunction.
Drug Administration and Dosing
-
Dobutamine: Administered as a continuous intravenous infusion, with doses typically ranging from 2.5 to 10 µg/kg/min.[6][7]
-
Prenalterol: Can be administered intravenously or orally. Intravenous doses have been studied at cumulative amounts of 20, 50, and 100 mg at two-hourly intervals.[11]
Hemodynamic Monitoring
Continuous monitoring of key hemodynamic parameters is crucial. This is typically achieved through catheterization to measure:
-
Cardiac Output (thermodilution)
-
Heart Rate
-
Arterial Blood Pressure
-
Pulmonary Artery Pressure
-
Pulmonary Capillary Wedge Pressure
-
Systemic Vascular Resistance (calculated)
Caption: Experimental Workflow for Comparative Hemodynamic Studies.
Discussion and Conclusion
Both Prenalterol and Dobutamine have demonstrated positive inotropic effects in heart failure models. Dobutamine's rapid onset and short half-life make it suitable for the acute management of heart failure, allowing for precise dose titration.[1] In contrast, Prenalterol's longer duration of action suggests potential for chronic oral therapy, although studies have shown that its beneficial hemodynamic effects may not be sustained long-term.[12]
A significant difference lies in their chronotropic effects. While both can increase heart rate, some studies suggest that at equiinotropic doses, Dobutamine may cause a greater increase in heart rate, particularly at higher doses.[1] Furthermore, both agents have been associated with ventricular arrhythmias in the setting of acute ischemia.[1]
This comparative guide highlights the key similarities and differences between Prenalterol and Dobutamine based on available experimental data. Further head-to-head clinical trials with standardized protocols are necessary to definitively establish the relative efficacy and safety of these two agents in the management of different stages and types of heart failure. The provided data and methodologies can serve as a foundation for designing such future investigations.
References
- 1. Comparative effects of prenalterol and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic actions of prenalterol in severe congestive heart failure due to chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined hemodynamic effects of dobutamine and IV nitroglycerin in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemodynamic effect of dobutamine in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haemodynamic effects of a new inotropic agent (dobutamine) in chronic cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echocardiographic comparison between prenalterol and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 11. Acute haemodynamic effects of oral prenalterol in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term hemodynamic effects of prenalterol in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the β1-Selectivity of Prenalterol In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological agent is paramount. This guide provides an objective in vitro comparison of Prenalterol's β1-adrenergic receptor selectivity against other common β-agonists, supported by experimental data and detailed protocols.
Executive Summary
Prenalterol (B117765) is a partial β-adrenergic agonist with a documented preference for the β1-adrenoceptor subtype. In vitro studies consistently demonstrate its higher affinity for β1 over β2 receptors. This selectivity is crucial for its primary inotropic (contractility-enhancing) effects on the heart, with reduced potential for β2-mediated side effects such as bronchodilation or vasodilation. This guide will delve into the experimental evidence supporting this claim through a comparative analysis of binding affinities and functional potencies.
Comparative Analysis of β-Adrenergic Agonist Selectivity
The selectivity of Prenalterol and other β-agonists is quantified through two primary in vitro methodologies: radioligand binding assays, which measure the affinity of the drug for the receptor, and functional assays, which assess the drug's ability to elicit a cellular response upon receptor binding.
Radioligand Binding Affinity (Ki)
Radioligand binding assays determine the equilibrium dissociation constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β2/β1 Selectivity Ratio | Reference |
| Prenalterol | Data not consistently available in a single study | Data not consistently available in a single study | ~10-fold (qualitative) | [1] |
| Dobutamine (B195870) | 2500 | 25400 | 10.2 | [2] |
| Isoproterenol | ~870 | ~230 | 0.26 (β2 selective) | |
| Salbutamol | - | - | ~29-fold (β2 selective) | [3] |
Functional Potency (pD2 and EC50)
Functional assays measure the concentration of an agonist required to produce 50% of its maximal effect (EC50) or the negative logarithm of this value (pD2). A higher pD2 or lower EC50 value indicates greater potency.
| Compound | β1-mediated Response (pD2) | β2-mediated Response (pD2) | Tissue/Cell System | Reference |
| Prenalterol | 8.0 | 7.7 | Rat right atrium (β1) / Rat uterus (β2) | [4] |
| Prenalterol | 7.0 (partial agonist) | (antagonist effect) | Guinea pig left atrium (β1) / Guinea pig trachea (β2) | [1] |
| Isoproterenol | 9.1 | 9.1 | Rat right atrium (β1) / Rat uterus (β2) | [4] |
These functional data demonstrate that Prenalterol acts as an agonist at both β1 and β2 receptors, with similar potency in the cited rat tissue studies. However, in guinea pig tissues, it exhibits partial agonism at β1 receptors and antagonism at β2 receptors, highlighting species and tissue-dependent differences in its pharmacological profile.[1][4]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Determine protein concentration using a suitable method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a non-selective β-adrenergic radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP)) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., Prenalterol, Dobutamine, etc.).
-
Add the prepared cell membranes (typically 10-50 µg of protein per well).
-
To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol describes a method to assess the functional potency of a β-agonist by measuring the accumulation of cyclic AMP (cAMP) in cells.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing either the human β1- or β2-adrenergic receptor.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency (e.g., 80-90%).
2. Agonist Stimulation:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of the β-agonist (e.g., Prenalterol) to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.[6] These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.
-
The pD2 value can be calculated as the negative logarithm of the EC50.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures involved in validating Prenalterol's β1-selectivity, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The lack of a pronounced preference of prenalterol for the beta-l-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salbutamol Result Summary | BioGRID [thebiogrid.org]
- 4. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Prenalterol Hydrochloride and Novel Beta-Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prenalterol (B117765) hydrochloride with a range of novel beta-agonists. The following sections detail their mechanisms of action, receptor selectivity, and functional potency, supported by experimental data and detailed methodologies.
Introduction
Beta-adrenergic receptor agonists are a cornerstone in the treatment of various cardiovascular and respiratory diseases. While older compounds like Prenalterol hydrochloride, a selective β1-agonist, have been investigated for their inotropic effects on the heart, a new generation of long-acting β2-agonists (LABAs) and ultra-long-acting β2-agonists (ultra-LABAs) has emerged, primarily for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide offers a comparative analysis of this compound against these novel agents—formoterol (B127741), salmeterol (B1361061), indacaterol (B1671819), olodaterol, and vilanterol (B1248922)—to elucidate their distinct pharmacological profiles.
Mechanism of Action: A Shared Pathway with Divergent Targets
The fundamental mechanism of action for both Prenalterol and the novel beta-agonists involves the activation of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation triggers a cascade of intracellular events, as depicted in the signaling pathway below.
The key distinction lies in their receptor selectivity. This compound is a selective β1-adrenergic receptor partial agonist, primarily targeting receptors in the heart, leading to increased heart rate and contractility.[1][2] In contrast, the novel beta-agonists are predominantly selective for β2-adrenergic receptors, which are abundant in the smooth muscle of the airways, resulting in bronchodilation.[3][4]
Comparative Receptor Binding Affinity and Selectivity
The affinity of a drug for its target receptor and its selectivity for different receptor subtypes are critical determinants of its therapeutic efficacy and side-effect profile. The following table summarizes the available quantitative data on the receptor binding affinities (expressed as pKi or Ki values) and selectivity of this compound and the novel beta-agonists.
| Compound | Receptor Subtype | pKi / Ki | Selectivity (β1 vs. β2) | Reference |
| This compound | β1-Adrenergic Receptor | Data not consistently available in comparative format | Selective β1 partial agonist | [5][6] |
| β2-Adrenergic Receptor | Data not consistently available in comparative format | [5][6] | ||
| Formoterol | β1-Adrenergic Receptor | 6.25 ± 0.06 (pKi) | ~112-fold for β2 | [7] |
| β2-Adrenergic Receptor | 8.2 ± 0.09 (pKi) | [7] | ||
| Salmeterol | β1-Adrenergic Receptor | 5.7 ± 0.04 (pKi) | ~398-fold for β2 | [7] |
| β2-Adrenergic Receptor | 8.3 ± 0.04 (pKi) | [7] | ||
| Indacaterol | β1-Adrenergic Receptor | Data not available | Described as having a better cardiac safety profile than formoterol and salmeterol | [3] |
| β2-Adrenergic Receptor | Data not available | [3] | ||
| Olodaterol | β1-Adrenergic Receptor | Data not available | 241-fold selectivity for β2 | [8] |
| β2-Adrenergic Receptor | Data not available | [8] | ||
| Vilanterol | β1-Adrenergic Receptor | Data not available | >1000-fold selectivity for β2 | [3] |
| β2-Adrenergic Receptor | Subnanomolar affinity | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Direct comparative studies providing Ki values for all compounds at both receptor subtypes are limited.
Comparative Functional Potency and Efficacy
Functional assays, such as adenylyl cyclase activation, provide insights into the ability of an agonist to elicit a biological response upon binding to its receptor. The table below presents data on the functional potency (pD2 or EC50) and intrinsic activity of these compounds.
| Compound | Functional Assay | pD2 / EC50 | Intrinsic Activity (% of Isoproterenol) | Reference |
| This compound | Increase in heart rate (rat right atrium) | 8.0 (pD2) | 82% | [5] |
| Relaxation of uterine muscle (rat) | 7.7 (pD2) | 94% | [5] | |
| Formoterol | Relaxation of guinea pig trachea | 8.9 ± 0.03 (pD2) | 86% | [7] |
| Salmeterol | Relaxation of guinea pig trachea | 9.2 ± 0.03 (pD2) | 62% | [7] |
| Indacaterol | Bronchodilation in COPD patients | N/A | Effective once-daily bronchodilator | [3] |
| Olodaterol | Adenylyl cyclase activation (hβ2-AR) | 0.1 nM (EC50) | 88% | [8] |
| Vilanterol | cAMP functional activity | N/A | Comparable to indacaterol, greater than salmeterol | [3] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Intrinsic activity reflects the maximal effect of the agonist relative to a full agonist like isoproterenol.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Radioligand Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the target beta-adrenergic receptor subtype are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[9]
-
Assay Incubation: In a multi-well plate, the receptor membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound.[10]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.[10]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.[9]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to yield specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]
Adenylyl Cyclase Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP).
Detailed Steps:
-
Cell Culture: Cells stably or transiently expressing the beta-adrenergic receptor of interest are cultured in appropriate media.[11]
-
Agonist Stimulation: Cells are incubated with various concentrations of the test agonist for a specific time at 37°C. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[12]
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the accumulated intracellular cAMP.[11]
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a variety of methods, including competitive enzyme-linked immunosorbent assays (ELISA), radioimmunoassays (RIA), or bioluminescence-based assays (e.g., cAMP-Glo™ Assay).[11]
-
Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the agonist concentration. From this curve, the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined.[12]
Conclusion
This compound and the novel beta-agonists, while both acting on the beta-adrenergic system, exhibit distinct pharmacological profiles tailored to different therapeutic applications. Prenalterol's β1-selectivity makes it a tool for investigating cardiac function, though its clinical use has been limited. In contrast, the high β2-selectivity and prolonged duration of action of novel agonists like formoterol, salmeterol, indacaterol, olodaterol, and vilanterol have established them as key players in the management of obstructive airway diseases.[3][4] The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to compare these compounds and to design future studies aimed at developing even more selective and effective beta-adrenergic agonists.
References
- 1. Echocardiographic comparison between prenalterol and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of salmeterol and formoterol in patients with severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenalterol is an agonist at beta 2- as well as at beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. Are the clinical benefits of oral prenalterol in ischaemic heart failure due to beta blockade? A six month randomised double blind comparison with placebo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Prenalterol's Inotropic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic effects of prenalterol (B117765) with other key positive inotropic agents. The objective is to assess the reproducibility of prenalterol's effects by examining experimental data and detailing the methodologies used in key studies. This document summarizes quantitative data in structured tables, provides detailed experimental protocols, and visualizes critical pathways and workflows to aid in the understanding and potential replication of these experiments.
Introduction to Prenalterol and its Inotropic Action
Prenalterol is a cardioselective beta-1 adrenergic receptor partial agonist.[1] Its primary mechanism of action involves the stimulation of beta-1 adrenergic receptors in cardiac myocytes, leading to a positive inotropic effect, which is an increase in the force of myocardial contraction.[2] This action makes it a subject of interest in the management of cardiac failure.[1] The reproducibility of its inotropic effects is crucial for its potential therapeutic application and for its use as a reference compound in research.
Comparative Inotropic Agents
To assess the reproducibility and comparative efficacy of prenalterol, this guide focuses on two well-established inotropic agents:
-
Dobutamine (B195870): A synthetic catecholamine that primarily stimulates beta-1 adrenergic receptors, with weaker beta-2 and alpha-1 adrenergic effects.[3][4] It is a widely used positive inotropic agent in clinical settings.[3]
-
Isoproterenol (B85558): A non-selective beta-adrenergic agonist, stimulating both beta-1 and beta-2 receptors.[5] It serves as a classic example of a potent inotrope and chronotrope.[5]
Signaling Pathway of Beta-1 Adrenergic Receptor Activation
The positive inotropic effect of prenalterol and other beta-1 agonists is initiated by the activation of the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR). This triggers a downstream signaling cascade within the cardiomyocyte, ultimately leading to an increase in intracellular calcium and enhanced muscle contraction.
Diagram: Beta-1 Adrenergic Receptor Signaling Pathway
Caption: Beta-1 adrenergic receptor signaling cascade in cardiomyocytes.
Quantitative Comparison of Inotropic Effects
The following tables summarize the hemodynamic effects of prenalterol in comparison to dobutamine and isoproterenol from various studies. It is important to note that experimental conditions such as species, anesthetic protocols, and disease models can influence the results.
Table 1: Hemodynamic Effects in Anesthetized Dogs
| Parameter | Prenalterol | Dobutamine | Isoproterenol | Reference |
| Heart Rate (beats/min) | ↑ (Slight to moderate) | ↑ (Moderate) | ↑↑ (Significant) | [3][5] |
| Cardiac Output (L/min) | ↑ | ↑↑ | ↑↑ | [3][5] |
| Left Ventricular dP/dt max (mmHg/s) | ↑ | ↑↑ | ↑↑ | [3] |
| Mean Arterial Pressure (mmHg) | ↔ or ↑ (slight) | ↔ or ↑ (slight) | ↓ | [5][6] |
| Systemic Vascular Resistance | ↓ | ↓ | ↓↓ | [3] |
↑ = Increase, ↑↑ = Marked Increase, ↓ = Decrease, ↓↓ = Marked Decrease, ↔ = No significant change
Experimental Protocols
Reproducibility of inotropic effects is highly dependent on standardized experimental protocols. The following sections detail common methodologies used to assess the inotropic properties of compounds like prenalterol.
Isolated Papillary Muscle Preparation
This in vitro method allows for the direct measurement of myocardial contractility in the absence of systemic neurohormonal influences.
Experimental Workflow:
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. asecho.org [asecho.org]
- 3. Comparative effects of prenalterol and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. safercare.vic.gov.au [safercare.vic.gov.au]
- 5. A comparison of cardiovascular effects of dobutamine and isoprenaline after open heart surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative hemodynamic effects of isoproterenol, dopamine, and dobutamine in the newborn dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Prenalterol's Partial Agonism at β2-Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prenalterol's activity at the β2-adrenoceptor, contrasting its partial agonism with the full agonism of Isoproterenol and the activity of other relevant β-adrenergic ligands. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying signaling pathways to support further research and drug development in this area.
Quantitative Comparison of β2-Adrenoceptor Agonist Activity
The following tables summarize the potency (pD2 or EC50) and intrinsic activity (Emax or relative efficacy) of Prenalterol (B117765) and the full agonist Isoproterenol at β2-adrenoceptors in various tissue preparations.
Table 1: Potency of Prenalterol and Isoproterenol at β2-Adrenoceptors
| Agonist | Tissue (Species) | Predominant Receptor | Parameter | Value | Reference |
| Prenalterol | Uterus (Rat) | β2 | pD2 | 7.7 | [1] |
| Isoproterenol | Uterus (Rat) | β2 | pD2 | 9.1 | [1] |
| Prenalterol | Trachea (Guinea Pig) | β2 | - | Negligible relaxation | [2] |
| Isoproterenol | Trachea (Guinea Pig) | β1/β2 | pD2 | 8.36 | [2] |
Table 2: Intrinsic Activity of Prenalterol Compared to Isoproterenol (Full Agonist)
| Agonist | Tissue (Species) | Predominant Receptor | Intrinsic Activity (relative to Isoproterenol = 1.0) | Reference |
| Prenalterol | Uterus (Rat) | β2 | 0.94 | [1] |
| Prenalterol | Trachea (Guinea Pig) | β2 | 0.07 | [2] |
β2-Adrenoceptor Signaling Pathway
Activation of the β2-adrenoceptor by an agonist initiates a well-defined signaling cascade. The binding of an agonist, such as Prenalterol or Isoproterenol, induces a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.
Caption: The β2-adrenoceptor signaling cascade.
Experimental Protocols
Detailed methodologies for characterizing the interaction of ligands like Prenalterol with β2-adrenoceptors are crucial for reproducible and comparable results. Below are standard protocols for radioligand binding and cAMP accumulation assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
References
Prenalterol Hydrochloride: A Comparative Guide to its Positive Inotropic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the positive inotropic effects of Prenalterol (B117765) hydrochloride, a selective beta-1 adrenoceptor agonist. By objectively comparing its performance with other inotropic agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
Mechanism of Action: Selective Beta-1 Adrenergic Stimulation
Prenalterol hydrochloride exerts its positive inotropic effects by selectively stimulating beta-1 adrenergic receptors in the heart.[1][2] This targeted action leads to an increase in myocardial contractility, enhancing the heart's pumping function.[3][4][5] Unlike non-selective beta-agonists, Prenalterol's selectivity for beta-1 receptors aims to minimize off-target effects such as significant changes in heart rate or blood pressure.[4][6][7][8]
The signaling pathway initiated by Prenalterol binding to the beta-1 adrenergic receptor is illustrated below:
References
- 1. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inotropic, chronotropic and dromotropic effects of prenalterol, a new cardiostimulant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of prenalterol in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of prenalterol (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardioselectivity of prenalterol and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Prenalterol Hydrochloride and Alternative Therapies in Chronic Heart Failure
In the management of chronic heart failure, particularly with reduced ejection fraction, several therapeutic agents have been investigated to improve cardiac function and patient outcomes. This guide provides a comparative analysis of clinical trial data for Prenalterol (B117765) hydrochloride, a selective β1-adrenoceptor partial agonist, and its alternatives, including other inotropic agents and beta-blockers. The data presented is a synthesis of findings from individual clinical trials to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Prenalterol hydrochloride demonstrated initial promise in improving hemodynamic parameters in patients with chronic heart failure. Clinical studies showed short-term benefits in cardiac output and stroke volume. However, its long-term efficacy and impact on mortality were not as robustly established, and the development of tolerance was a concern. In contrast, beta-blockers like Metoprolol (B1676517), Bisoprolol (B1195378), and Carvedilol (B1668590) have emerged as standard-of-care, demonstrating significant mortality benefits in large-scale clinical trials. Other inotropic agents such as Dobutamine (B195870) and Milrinone (B1677136) are typically reserved for acute decompensated heart failure due to concerns about long-term safety and potential for increased mortality with chronic use. Digoxin (B3395198) remains a therapeutic option for symptomatic relief in selected patients.
Quantitative Data Comparison
The following tables summarize the quantitative data from key clinical trials of this compound and its alternatives.
Table 1: Hemodynamic and Functional Outcomes of this compound
| Trial/Study | Number of Patients | Dosage | Key Outcomes | Citation |
| Sharpe DN, et al. (1983) | 10 | IV: 1-5 mg; Oral: 50-100 mg bid | Cardiac output increased from 4.4 to 5.8 L/min (p<0.01); Significant increase in stroke volume and reduction in systemic vascular resistance. | [1] |
| Lambertz H, et al. (1984) | 16 | Oral: 40-120 mg/day | Cardiac index initially increased from 2.7 to 3.3 L/min/m² (p<0.01), but returned to near baseline by 6 months; Ejection fraction increased from 20% to 27% (p<0.05) at 1 week, but decreased thereafter. | [2] |
| Kayanakis JG, et al. (1984) | 10 | Oral: 100-200 mg/day | Subjective improvement not verified by objective measures; Heart rate was significantly lower during exercise. | [3] |
| Hutton I, et al. (1982) | 9 (CHF patients) | IV: 1.5 µg/kg | Cardiac index increased from 1.8 to 2.1 L/min/m²; Left ventricular ejection fraction increased from 22% to 28%. | [4] |
| A.S.A.P. Study Group (1982) | 8 | IV: 75-225 µg/kg; Oral: 30-200 mg/day | IV: Left ventricular filling pressure fell from 17 to 12 mmHg, Cardiac index rose from 2.1 to 2.9 L/min/m²; Oral: Ejection fraction increased from 0.44 to 0.53. |
Table 2: Efficacy and Mortality Data for Alternative Therapies
| Drug | Key Trial(s) | Number of Patients | Key Efficacy Outcomes | Mortality Reduction | Citation |
| Metoprolol CR/XL | MERIT-HF | 3991 | - | 34% reduction in all-cause mortality. | [5][[“]][7] |
| Bisoprolol | CIBIS-II | 2647 | - | All-cause mortality reduced from 17.3% (placebo) to 11.8% (p<0.0001). | [8][9][10][11] |
| Carvedilol | US Carvedilol Heart Failure Trials Program | 1094 | - | 65% risk reduction in mortality (p<0.001). | [12] |
| Dobutamine | FIRST Trial (sub-analysis) | 471 (80 on dobutamine) | - | Associated with a higher 6-month mortality rate (70.5% vs 37.1%). | [13] |
| Milrinone | OPTIME-CHF | 951 | No significant difference in days hospitalized for cardiovascular causes. | No significant difference in 60-day mortality (10.3% vs 8.9% for placebo). | [14] |
| Digoxin | DIG Trial | 6800 | Reduced rate of hospitalization for worsening heart failure. | No effect on overall mortality. | [15][16] |
Experimental Protocols
This compound Studies
-
Sharpe DN, et al. (1983): Ten patients with chronic heart failure received intravenous infusions of prenalterol at 1 mg, 2.5 mg, and 5 mg at 15-minute intervals. This was followed by oral slow-release prenalterol at 20 mg, 30 mg, and 50 mg at 2-hour intervals, then maintained at 50-100 mg twice daily for one month. Hemodynamic parameters were measured at baseline and throughout the study.[1]
-
Lambertz H, et al. (1984): A controlled, randomized, double-blind study in 16 patients with severe congestive heart failure (NYHA class III or IV). Patients received continuous oral intake of 40 to 120 mg of prenalterol daily. Right heart catheterization with an ergometer test, echocardiograms, and systolic time intervals were recorded at baseline, 1 week, 3 months, and 6 months.[2]
Alternative Therapies: Key Trials
-
MERIT-HF (Metoprolol CR/XL): A double-blind, placebo-controlled trial where patients with stable chronic heart failure (NYHA class II-IV) and an ejection fraction of ≤40% were randomized to receive metoprolol CR/XL (target dose 200 mg once daily) or placebo, in addition to standard therapy. The primary endpoint was all-cause mortality.[5]
-
CIBIS-II (Bisoprolol): A multicenter, randomized, double-blind, placebo-controlled study in patients with stable chronic heart failure (NYHA class III or IV) and an ejection fraction of ≤35%. Patients received bisoprolol (target dose 10 mg once daily) or placebo, in addition to standard therapy. The primary endpoint was all-cause mortality.[9][10]
-
US Carvedilol Heart Failure Trials Program: A pooled analysis of four placebo-controlled trials in patients with chronic heart failure. Patients were treated with carvedilol (target dose 25-50 mg twice daily) or placebo. The primary endpoint was all-cause mortality.[12]
-
OPTIME-CHF (Milrinone): A prospective, randomized, double-blind, placebo-controlled trial of 951 patients hospitalized with an exacerbation of systolic heart failure. Patients received a 48-hour infusion of either milrinone (0.5 µg/kg/min) or saline placebo. The primary outcome was cumulative days of hospitalization for a cardiovascular cause within 60 days.[14]
-
DIG Trial (Digoxin): A randomized, double-blind, placebo-controlled trial in patients with heart failure and a left ventricular ejection fraction of ≤45%. Patients were assigned to receive digoxin or placebo. The primary outcome was mortality from any cause.[15][16]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the mechanisms of action for Prenalterol, Dobutamine, and Milrinone.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial in chronic heart failure.
References
- 1. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term hemodynamic effects of prenalterol in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenalterol as long-term therapy for chronic congestive heart failure. A randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metoprolol: a review of its use in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Bisoprolol in the treatment of chronic heart failure: from pathophysiology to clinical pharmacology and trial results | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Bisoprolol in the treatment of chronic heart failure: from pathophysiology to clinical pharmacology and trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of Carvedilol on Morbidity and Mortality in Patients with Chronic Heart failure - American College of Cardiology [acc.org]
- 13. Continuous intravenous dobutamine is associated with an increased risk of death in patients with advanced heart failure: insights from the Flolan International Randomized Survival Trial (FIRST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-term intravenous milrinone for acute exacerbation of chronic heart failure: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Digoxin in heart failure: implications of recent trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of Prenalterol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and appropriate disposal of Prenalterol Hydrochloride, a beta-adrenergic agonist, within a laboratory setting.
Classification and Initial Assessment
Based on available data, this compound is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), nor is it classified as a controlled substance by the Drug Enforcement Administration (DEA).[1][2][3] However, it is imperative to always consult the Safety Data Sheet (SDS) for the specific formulation being used, as it will provide the most accurate and detailed disposal guidance. In the absence of a specific SDS indicating otherwise, the following procedures for a non-hazardous, non-controlled pharmaceutical compound should be followed.
On-Site Neutralization (for small quantities)
For minor spills or residual amounts of this compound solutions, on-site neutralization may be an option. However, this should only be performed by trained personnel familiar with the chemical properties of the substance and the appropriate safety precautions.
Experimental Protocol for Neutralization:
-
Preparation: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.
-
Dilution: For small quantities of aqueous solutions, dilute the this compound solution with a large volume of water (at least a 10:1 ratio of water to solution).
-
Neutralization: While stirring, slowly add a dilute solution of a suitable acid or base to adjust the pH to a neutral range (between 6.0 and 8.0). The choice of acid or base will depend on the initial pH of the solution.
-
Verification: Use pH indicator strips or a calibrated pH meter to confirm that the solution has been neutralized.
-
Disposal of Neutralized Solution: Once neutralized, the solution can typically be discharged to the sanitary sewer system with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on sewer disposal.
Disposal of Unused or Expired this compound
For bulk quantities of unused or expired this compound, direct disposal into the trash or sewer is not recommended. The preferred method is to use a licensed hazardous waste disposal vendor.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Segregate the this compound waste from other chemical waste streams.
-
Place the waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name ("this compound"), concentration (if in solution), and the date.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS department to arrange for a pickup of the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Waste Vendor Management:
-
The EHS department will coordinate with a licensed and reputable hazardous waste disposal vendor.
-
The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which is typically incineration for pharmaceutical waste.[4]
-
Quantitative Data Summary
| Parameter | Guideline | Regulatory Body |
| RCRA Hazardous Waste Classification | Not explicitly listed as P or U-listed hazardous waste. | EPA |
| DEA Controlled Substance Schedule | Not scheduled as a controlled substance. | DEA |
| Recommended Disposal Method | Incineration via a licensed waste disposal vendor. | EPA |
| On-site Treatment | Neutralization of small aqueous spills to pH 6.0-8.0 before sewer disposal (subject to local regulations). | Institutional EHS |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
